Fmoc-Cys(Fmoc)(Fmoc)-OH
Description
Structure
3D Structure
Properties
CAS No. |
339048-97-4 |
|---|---|
Molecular Formula |
C33H27NO6S |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)propanoic acid |
InChI |
InChI=1S/C33H27NO6S/c35-31(36)30(34-32(37)39-17-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)19-41-33(38)40-18-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,37)(H,35,36)/t30-/m0/s1 |
InChI Key |
VWFGTABFLJAFCN-PMERELPUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Guide: Fmoc-Cys(Trt)-OH vs. Fmoc-Cys(Acm)-OH in SPPS
Executive Summary
For the peptide chemist, Cysteine is the most chemically versatile yet problematic amino acid.[1] Its thiol group (-SH) is prone to oxidation, alkylation, and racemization.[1] Success in Solid Phase Peptide Synthesis (SPPS) hinges on selecting the correct protecting group based on the desired disulfide topology.[1][2][3]
-
Fmoc-Cys(Trt)-OH (Trityl): The industry standard for "global" deprotection.[1] It is acid-labile and removed during the final cleavage step.[1] Use this for peptides with free thiols or a single disulfide bond.[1][3][4]
-
Fmoc-Cys(Acm)-OH (Acetamidomethyl): The specialist for "orthogonal" protection.[1][3][5][6] It is acid-stable (survives TFA) and requires a separate oxidation step (usually Iodine).[1] Use this only when synthesizing complex peptides with multiple, regioselective disulfide bridges.[1]
Part 1: The Cysteine Challenge
Unlike other amino acids, Cysteine's side chain is a powerful nucleophile.[1] Without protection, it will react with activated amino acids during coupling, leading to branched peptides or polymerization.[1]
The two contenders, Trt and Acm , represent two different strategic approaches:[3][7]
-
Trt represents Simplicity : Remove everything at once.[1]
-
Acm represents Control : Remove specific groups at specific times.[1]
Part 2: Fmoc-Cys(Trt)-OH (The Workhorse)
Mechanism of Action
The Trityl group is a bulky, acid-sensitive shield.[1] Upon treatment with high concentrations of Trifluoroacetic Acid (TFA), the C-S bond cleaves, releasing the peptide and a highly reactive Trityl Cation .
Critical Warning: The Trityl cation is an electrophile.[1] If not immediately neutralized, it will re-attach to the peptide (S-alkylation) or react with Tryptophan residues.[1] This is why Scavengers are non-negotiable.
Protocol: Standard Cleavage with Trt
Objective: Release peptide from resin and remove Trt groups.[1][2][3][8]
-
Preparation: Wash resin 3x with DCM and dry under nitrogen.[1]
-
Cocktail Formulation (Reagent K equivalent):
-
Reaction: Add 10-20 mL cocktail per gram of resin. Shake at room temperature for 2–3 hours.
-
Precipitation: Filter resin.[1][6] Drop filtrate into ice-cold Diethyl Ether to precipitate the peptide. Centrifuge and wash 3x with ether.
Part 3: Fmoc-Cys(Acm)-OH (The Specialist)
Mechanism of Action
The Acetamidomethyl (Acm) group is stable to TFA.[1][3] When you cleave the peptide from the resin using the protocol above, the Acm group remains attached to the Cysteine.[2][6] This allows you to purify the linear peptide first, then form a disulfide bond specifically between the Acm-protected residues later.[1][6]
Protocol: Iodine-Mediated Cyclization
Objective: Remove Acm groups and simultaneously form a disulfide bond.[1][3][7]
-
Dissolution: Dissolve the purified, linear Acm-protected peptide in 50% Aqueous Acetic Acid (0.5 – 1.0 mg/mL). High dilution prevents intermolecular dimerization (clumping).[1]
-
Oxidation: Add 10 equivalents of Iodine (I₂) dissolved in Methanol.
-
Visual Cue: The solution should turn a persistent amber/yellow color.[1]
-
-
Reaction: Stir for 30–60 minutes. Monitor by HPLC (Acm removal shifts retention time).
-
Quenching: Add Ascorbic Acid (Vitamin C) or Sodium Thiosulfate solution dropwise until the solution becomes clear (colorless).
-
Purification: The peptide now contains the disulfide bond.[1][2][6] Lyophilize or load directly onto Prep-HPLC.
Part 4: Comparative Analysis & Decision Logic
Data Comparison Matrix
| Feature | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Acm)-OH |
| Stability | Acid-labile (Removed by TFA) | Acid-stable (Survives TFA) |
| Removal Reagent | 95% TFA + Scavengers | Iodine (I₂), Thallium(III), or Palladium |
| Primary Use | Free thiols or Single Disulfide | Regioselective Multiple Disulfides |
| Scavenger Need | High (Must quench Trt cation) | Low (during TFA cleavage) |
| Cost | Low | Moderate to High |
| Post-Cleavage State | Free Thiol (-SH) | Protected Thiol (-S-Acm) |
Decision Tree: When to Use What
The following diagram illustrates the logical flow for selecting the correct derivative based on your target peptide's structure.
Caption: Strategic decision tree for selecting Cysteine protection based on disulfide topology requirements.
Part 5: Advanced Workflow (Regioselective Synthesis)
For a beginner attempting a peptide with two specific disulfide bonds (e.g., Cys1-Cys6 and Cys3-Cys9), you must use both protecting groups.[1]
The "Stepwise" Workflow
-
Synthesis: Incorporate Trt at positions 1 and 6.[1] Incorporate Acm at positions 3 and 9.[1]
-
Cleavage (TFA): Removes resin and Trt groups.[1][3] Acm remains intact.
-
Result: Peptide with free thiols at 1 & 6; protected thiols at 3 & 9.[1]
-
-
First Cyclization: Oxidize free thiols (1-6) using a mild buffer (0.1M Ammonium Bicarbonate, pH 8) or DMSO.[1]
-
Second Cyclization: Treat with Iodine .[1][2][7][11] This removes Acm and forces the bond between 3 and 9.[1]
-
Result: Correctly folded bis-disulfide peptide.[1]
-
Mechanism Visualization
The following diagram details the chemical pathway of the Iodine-mediated Acm removal and cyclization.
Caption: Mechanism of Iodine-mediated deprotection of Acm and simultaneous disulfide bond formation.
Part 6: Troubleshooting & Expert Tips
Racemization
Cysteine is uniquely prone to racemization (converting L-Cys to D-Cys) during coupling because the sulfur atom stabilizes the intermediate enol.[1]
-
Solution: Avoid base-heavy activation (like HATU/DIEA).[1] Use DIC/Oxyma or DIC/HOBt under neutral/acidic conditions.[1][6]
The "Trityl" Mass Shift (+56 Da)
If you see a mass +56 Da higher than expected after cleavage, you likely have t-Butyl alkylation .[1]
-
Cause: The t-Butyl cations from other protecting groups (Ser, Thr, Tyr) attacked the Cysteine.
-
Fix: Increase the scavenger (EDT/DODT) concentration in your cleavage cocktail to 5%.
Incomplete Acm Removal
If the Iodine reaction stalls:
-
Cause: Solvent is too acidic or aqueous.[1]
-
Fix: Ensure the solvent contains Methanol or TFE (Trifluoroethanol).[1] The reaction requires a polar organic solvent to stabilize the intermediate.[1]
References
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of Trt and Acm mechanisms). Link
-
Albericio, F., et al. (2000).[1] Preparation and handling of peptides containing methionine and cysteine. Fmoc Solid Phase Peptide Synthesis: A Practical Approach. (Protocol grounding for Scavengers). Link
-
BenchChem. (2025).[3][4][6][10] Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Protected Cysteine Analogs. (Protocols for Iodine Oxidation).[3][4][12] Link
-
Postma, T.M., & Albericio, F. (2014).[1] Dithiol-reducing agents in peptide synthesis. (Safety and efficacy of EDT vs DODT). Link
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. (PDF) Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation [academia.edu]
- 12. peptide.com [peptide.com]
Storage, Stability, and Degradation Dynamics of Fmoc-Protected Cysteine Amino Acids
Executive Summary
For researchers and drug development professionals, the synthesis of high-purity, cysteine-rich peptides presents a unique set of chemical challenges. Fmoc-protected cysteine derivatives—most notably Fmoc-Cys(Trt)-OH—are foundational building blocks in Solid-Phase Peptide Synthesis (SPPS). However, the unique electronic properties of the protected thiol group make these derivatives highly susceptible to base-catalyzed degradation, specifically racemization (epimerization) and β-elimination.
This technical whitepaper provides an in-depth analysis of the storage parameters, mechanistic degradation pathways, and optimized experimental protocols required to maintain the stereochemical and structural integrity of Fmoc-protected cysteine amino acids.
Chemical Foundations and Storage Stability
The stability of Fmoc-Cys derivatives is strictly governed by environmental conditions. While the Fmoc (Fluorenylmethoxycarbonyl) group provides robust protection for the N-terminus, it is sensitive to prolonged exposure to moisture and light. Furthermore, the trityl (Trt) or diphenylmethyl (Dpm) groups protecting the thiol side chain can undergo premature cleavage if exposed to acidic atmospheric contaminants.
Container materials and atmospheric conditions significantly influence long-term stability. To prevent atmospheric oxidation and the gradual hydrolysis of the Fmoc carbamate linkage, these compounds must be stored under strictly controlled parameters [1].
Table 1: Stability and Storage Parameters of Fmoc-Cys Derivatives
| Parameter | Optimal Specification | Mechanistic Rationale |
| Storage Temperature | 2–8°C (Refrigerated) | Suppresses ambient thermal degradation and premature deprotection kinetics [1]. |
| Atmospheric Control | Nitrogen/Argon Purge | Prevents atmospheric oxidation of trace free thiols and moisture absorption [1]. |
| Light Exposure | Dark / Opaque Container | Mitigates photo-induced cleavage or degradation of the light-sensitive Fmoc moiety. |
| Moisture Control | Desiccated | Prevents gradual hydrolysis of the Fmoc carbamate linkage over extended storage. |
Mechanistic Degradation Pathways in Synthesis
During SPPS, cysteine residues are uniquely vulnerable to base-catalyzed side reactions. The electron-withdrawing nature of both the N-terminal Fmoc group and the protected sulfur atom significantly increases the acidity of the α-proton, lowering the activation energy required for base-mediated abstraction.
Base-Catalyzed Racemization (Epimerization)
When Fmoc-Cys(Trt)-OH is preactivated with strong tertiary amines (such as DIEA) and uronium salts (e.g., HCTU or HATU), the basic environment promotes the abstraction of the α-proton. This leads to the formation of an enolate intermediate. Upon reprotonation, the stereocenter is scrambled, resulting in the conversion of L-Cysteine to D-Cysteine [2, 7]. This racemization is severely exacerbated by microwave-assisted SPPS (MW-SPPS) at elevated temperatures, which accelerates the kinetics of proton abstraction [2].
β-Elimination and Piperidinylalanine Adduct Formation
A secondary, yet equally destructive, degradation pathway is β-elimination. During the standard Fmoc deprotection step (using 20% piperidine), the base can abstract the α-proton of a resin-bound cysteine. Because the protected thiol (e.g., -STrt) is a viable leaving group, it is eliminated to form a reactive dehydroalanine (Dha) intermediate [3, 4].
Because Dha is an α,β-unsaturated system, it acts as a Michael acceptor. Excess piperidine in the deprotection cocktail rapidly undergoes a Michael addition to the Dha double bond, yielding a 3-(1-piperidinyl)alanine adduct. Analytically, this manifests as an unexpected +85 Da mass shift in the final peptide sequence [7].
Mechanism of base-catalyzed β-elimination and piperidinylalanine adduct formation.
Quantitative Analysis of Protecting Group Performance
The choice of the side-chain protecting group and the coupling chemistry directly dictates the purity profile of the synthesized peptide. While the Trityl (Trt) group is cost-effective, it is highly prone to racemization. Alternative protecting groups, such as Tetrahydropyranyl (Thp) or Diphenylmethyl (Dpm), offer enhanced steric hindrance, shielding the α-proton from base abstraction[6, 7].
Table 2: Comparative Racemization Dynamics of Cysteine Protecting Groups
| Cysteine Derivative | Coupling Reagents | Temperature | Racemization (% D-Cys) |
| Fmoc-Cys(Trt)-OH | HCTU / DIEA | 25°C | ~8.0% [7] |
| Fmoc-Cys(Trt)-OH | HCTU / DIEA | 90°C (MW-SPPS) | ~26.6% [7] |
| Fmoc-Cys(Dpm)-OH | HCTU / DIEA | 25°C | ~1.2% [7] |
| Fmoc-Cys(Thp)-OH | DIC / OxymaPure | 25°C | ~0.74% [7] |
| Fmoc-Cys(Trt)-OH | DIC / OxymaPure | 25°C | ~3.3% [7] |
Experimental Protocols for Mitigating Degradation
To bypass the inherent vulnerabilities of Fmoc-Cys derivatives, the following self-validating protocols replace harsh tertiary amines with near-neutral coupling chemistries and utilize highly specific scavengers during cleavage.
Protocol 1: Low-Racemization Coupling of Cysteine Derivatives
This methodology utilizes DIC/OxymaPure, which avoids the basic conditions inherent to DIEA/uronium salt activation, thereby preserving the stereocenter [7].
-
Resin Swelling: Swell the peptidyl-resin in anhydrous N,N-dimethylformamide (DMF) for 20 minutes. (Causality: Expands the polymer matrix to maximize reagent diffusion to active coupling sites).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min). (Causality: Piperidine triggers the β-elimination of the Fmoc group and scavenges the resulting dibenzofulvene. Short exposure minimizes β-elimination of the cysteine side chain).
-
Activation: Dissolve Fmoc-Cys(PG)-OH (3 eq. relative to resin loading) and OxymaPure (3 eq.) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) to the solution.
-
Coupling: Add the activated mixture to the resin and agitate for 1–2 hours at room temperature. (Causality: DIC/Oxyma operates at a near-neutral pH, preventing the base-catalyzed abstraction of the α-proton that drives epimerization).
-
Washing: Wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove excess reagents.
Protocol 2: RP-HPLC Analysis for Epimer and Adduct Quantification
Accurate quantification of D-Cys epimers and piperidinylalanine adducts requires optimized cleavage and high-resolution chromatography [5].
-
Cleavage and Scavenging: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v) for 2 hours. (Causality: TFA breaks the peptide-resin bond. Ethanedithiol (EDT) acts as a potent scavenger, irreversibly trapping the liberated trityl cations to prevent the re-alkylation of the highly nucleophilic free cysteine thiol). [6]
-
Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether (10× volume). (Causality: Ether selectively precipitates the polar peptide while retaining non-polar scavengers and cleaved protecting groups in solution).
-
Sample Preparation: Centrifuge to pellet the peptide, decant the ether, and dissolve the crude peptide in Mobile Phase A (0.1% TFA in water).
-
Chromatography: Inject the sample onto a C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B (0.1% TFA in acetonitrile) over 30 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 214 nm to quantify impurity peaks [5].
Optimized workflow for incorporating Fmoc-Cys derivatives and assessing peptide integrity.
Conclusion
The successful integration of Fmoc-protected cysteine residues into synthetic peptides requires a rigorous understanding of their chemical vulnerabilities. While Fmoc-Cys(Trt)-OH remains an industry standard, its propensity for base-catalyzed racemization and β-elimination necessitates strict storage controls and the abandonment of traditional DIEA/uronium coupling chemistries in favor of DIC/Oxyma systems. By implementing these mechanistically grounded protocols, researchers can reliably suppress degradation pathways, ensuring the structural fidelity and therapeutic viability of complex cysteine-rich peptides.
References
Methodological & Application
Application Notes and Protocols: Strategic Use of Fmoc-Cys Derivatives in the Synthesis of Disulfide-Rich Peptides
Executive Summary
Disulfide-rich peptides (DRPs), including conotoxins, cyclotides, and defensins, represent a highly privileged class of therapeutic scaffolds due to their exceptional metabolic stability and target affinity[1],[2]. However, the chemical synthesis of these molecules via Solid-Phase Peptide Synthesis (SPPS) presents a formidable challenge: the precise, regioselective formation of multiple disulfide bridges. Random oxidation often leads to misfolded, inactive, or toxic isomers. This application note provides an authoritative guide on utilizing orthogonally protected Fmoc-Cysteine derivatives to achieve controlled, stepwise disulfide bond formation, ensuring high-fidelity structural folding[3],.
Mechanistic Principles of Cysteine Protection
The sulfhydryl (-SH) group of cysteine is a potent nucleophile, making it highly susceptible to unwanted alkylation and oxidation during peptide chain elongation[4]. Furthermore, Fmoc-protected Cys derivatives are uniquely prone to racemization at the α-carbon during the basic coupling and deprotection cycles of SPPS.
The Causality of Racemization: The electron-withdrawing nature of the protected sulfur atom increases the acidity of the α-proton. Exposure to strong bases (e.g., Piperidine during Fmoc removal, or DIEA during coupling) promotes base-catalyzed β-elimination, forming a dehydroalanine intermediate. Subsequent non-stereoselective re-addition of the thiol leads to D-Cys incorporation,. To mitigate this, researchers must carefully select both the coupling reagents and the specific thiol protecting groups.
Orthogonal Protection Strategies
To synthesize a peptide with n disulfide bonds, the chemist must employ up to n orthogonal protecting groups. Orthogonality dictates that one set of protecting groups can be removed under specific chemical conditions without compromising the integrity of the others[5],[6].
Quantitative & Qualitative Comparison of Fmoc-Cys Protecting Groups
| Protecting Group | Cleavage Reagent / Condition | Cleavage Time | Orthogonality Profile | Primary Application |
| Trt (Trityl) | 90-95% TFA + Scavengers | 2-3 hours | Cleaved during global deprotection | Free thiols for 1st disulfide (Air/DMSO oxidation) |
| Dpm (Diphenylmethyl) | 95% TFA + Scavengers | 2-3 hours | Cleaved during global deprotection | Alternative to Trt (Significantly lower racemization risk),[5] |
| Acm (Acetamidomethyl) | I₂, Tl(tfa)₃, or AgOTf | 1-2 hours | Stable to TFA; Requires oxidative cleavage | 2nd disulfide bond (Directed, concerted formation)[7],[3] |
| Mmt (4-Methoxytrityl) | 1-3% TFA in DCM | 30-60 mins | Highly acid-labile; Orthogonal to Trt | On-resin disulfide formation |
| StBu (S-tert-butylthio) | 20% DTT or TCEP | 4-24 hours | Stable to TFA/Piperidine; Reducible | 3rd disulfide bond or native chemical ligation[6] |
| STmp (2,4,6-Trimethoxyphenylsulfenyl) | 5% DTT in 0.1 M NMM | 15 mins | Stable to Piperidine; Mildly reducible | Rapid on-resin deprotection for multi-disulfides[8] |
Workflow Visualization
The following diagram illustrates the logical progression of synthesizing a two-disulfide peptide (e.g., a simple conotoxin) using the highly reliable Trt/Acm orthogonal strategy[3],[9].
Workflow for regioselective synthesis of a two-disulfide peptide using Trt/Acm orthogonality.
Self-Validating Experimental Protocols
Protocol A: Automated Fmoc-SPPS Assembly
This protocol outlines the assembly of the linear peptide incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH[3],[4].
-
Resin Preparation: Swell Fmoc-Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (1 min, then 6 min). Wash thoroughly with DMF.
-
Amino Acid Activation & Coupling:
-
Causality Insight: Avoid HATU/DIEA for Cysteine residues. Strong bases like DIEA promote β-elimination and racemization. Instead, activate the Fmoc-Cys derivative (4 eq) using N,N'-Diisopropylcarbodiimide (DIC, 4 eq) and Oxyma Pure (4 eq) in DMF. This provides a neutral-to-mildly acidic coupling environment, preserving the stereocenter,.
-
Shake for 45-60 minutes at room temperature.
-
-
Self-Validation Checkpoint (Kaiser Test): Perform a Kaiser test on a micro-cleaved resin bead. A colorless/yellow bead confirms >99% coupling efficiency. A blue bead indicates incomplete coupling; repeat step 3 before proceeding.
Protocol B: Global Cleavage & First Disulfide Formation
This protocol removes the peptide from the resin, strips the Trt groups, and forms the first disulfide bridge via air oxidation[3],.
-
Cleavage Cocktail Preparation: Prepare a mixture of TFA / Triisopropylsilane (TIS) / H₂O / Ethanedithiol (EDT) in a ratio of 92.5 : 2.5 : 2.5 : 2.5.
-
Causality Insight: EDT is mandatory. The acid-catalyzed removal of the Trt group generates a highly stable trityl cation. Because the reaction is reversible and the newly freed thiol is a potent nucleophile, the trityl cation will rapidly re-alkylate the peptide unless irreversibly trapped by a superior dithiol scavenger like EDT,[10].
-
-
Cleavage: Incubate the resin in the cocktail for 2.5 hours at room temperature. Filter and precipitate the peptide in cold diethyl ether. Centrifuge and lyophilize.
-
Air Oxidation (Bridge 1): Dissolve the crude peptide in 0.1 M Ammonium Bicarbonate buffer at a high dilution (0.1 - 0.5 mg/mL) to prevent intermolecular dimerization. Adjust pH to 8.0.
-
Causality Insight: The pH must be slightly basic (8.0) to deprotonate the thiol (pKa ~8.3) into a highly nucleophilic thiolate anion, which readily reacts with dissolved oxygen to form the disulfide bond.
-
-
Self-Validation Checkpoint (Ellman's Test): After 12-24 hours of gentle stirring open to the air, extract a 10 µL aliquot and react with Ellman's Reagent (DTNB). A colorless solution indicates the complete absence of free thiols (successful oxidation). A yellow solution indicates incomplete folding; continue stirring.
Protocol C: Selective Deprotection & Second Disulfide Formation
This protocol removes the Acm groups and forms the second disulfide bridge[7],[9].
-
Solvent Preparation: Dissolve the lyophilized mono-disulfide peptide in a mixture of Acetic Acid / H₂O (4:1 v/v) at a concentration of 1 mg/mL.
-
Iodine Oxidation: Add 10 equivalents of Iodine (I₂) dissolved in methanol dropwise to the peptide solution. Stir in the dark for 45-60 minutes.
-
Causality Insight: Iodine acts as a dual-action reagent. It electrophilically attacks the sulfur atom of Cys(Acm), displacing the acetamidomethyl group to form a reactive sulfenyl iodide intermediate. This intermediate immediately reacts with the adjacent Cys(Acm) residue, forming the disulfide bond in a concerted manner. Because free thiols are never generated during this step, the risk of disulfide scrambling with the already-formed first bridge is completely eliminated[3],[9].
-
-
Quenching: Quench the excess iodine by adding 1 M Ascorbic Acid dropwise until the solution transitions from brown to colorless.
-
Self-Validation Checkpoint (LC-MS Analysis): Analyze the final product via LC-MS. The successful formation of the second disulfide bridge and removal of two Acm groups will present as a mass shift of -144 Da (loss of two Acm adducts[-142 Da] and loss of two protons [-2 Da]).
References
-
Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed (NIH).[Link]
-
Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides - The Journal of Organic Chemistry (ACS).[Link]
-
Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool - Advent Chembio. [Link]
-
Disulfide Formation Strategies in Peptide Synthesis - ResearchGate. [Link]
-
Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC).[Link]
-
The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed (NIH).[Link]
Sources
- 1. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Cysteine Derivatives
Abstract
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced stability, target affinity, and cell permeability compared to their linear counterparts. The incorporation of cysteine residues, facilitated by Fmoc-Cys-OH building blocks in solid-phase peptide synthesis (SPPS), provides a versatile toolkit for peptide cyclization. This guide offers an in-depth exploration of the strategic use of Fmoc-cysteine derivatives for the synthesis of cyclic peptides. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for various cyclization strategies, and present visual workflows to enhance understanding. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cysteine-based cyclization for the creation of novel peptide therapeutics.
Introduction: The Strategic Advantage of Cysteine in Peptide Cyclization
The unique reactivity of the cysteine thiol side chain makes it a cornerstone in the synthesis of cyclic peptides. The ability to form stable covalent bonds under specific conditions allows for a high degree of control over the final peptide architecture. The most common cyclization strategies involving cysteine are the formation of disulfide bridges, thioether linkages, and thiazolidine rings. Each of these methods offers distinct advantages in terms of bond stability, geometric constraints, and compatibility with other amino acid residues.
The choice of cyclization strategy and the corresponding Fmoc-Cys protecting group is a critical decision that influences the entire synthesis workflow, from on-resin manipulations to final cleavage and purification. An orthogonal protection strategy, which involves using multiple protecting groups that can be removed under different conditions, is often essential for the regioselective formation of multiple disulfide bonds or for achieving site-specific modifications.[1][]
Foundational Knowledge: Orthogonal Protection of Cysteine
The success of cysteine-based peptide cyclization hinges on the judicious selection of thiol protecting groups. In the context of Fmoc-SPPS, these protecting groups must be stable to the basic conditions used for Fmoc removal (typically piperidine in DMF) yet be selectively removable at a desired stage of the synthesis.[3][4]
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features & Applications |
| Trityl | Trt | Acid-labile (e.g., TFA) | Commonly used for generating free thiols upon final cleavage.[5] Susceptible to premature cleavage with repeated acid treatments. |
| Acetamidomethyl | Acm | Removed by iodine, mercury(II) acetate, or silver salts.[6][7] | Stable to TFA.[7] Ideal for solution-phase or on-resin disulfide bond formation after cleavage of other protecting groups. |
| tert-Butyl | tBu | Removed by strong acids (e.g., HF) or with specific reagents like PhS(O)Ph/CH3SiCl3 in TFA.[8] | Highly stable to TFA, offering an orthogonal protection scheme to Trt. |
| 4-Methoxytrityl | Mmt | Cleaved under mildly acidic conditions (e.g., 1-3% TFA in DCM). | Allows for selective deprotection on-resin while other acid-labile groups (like Trt) remain intact. |
The selection of a protecting group is intrinsically linked to the desired cyclization strategy (on-resin vs. solution-phase) and the presence of other sensitive residues in the peptide sequence.
Core Cyclization Strategies and Protocols
This section provides detailed protocols for the most prevalent cysteine-based cyclization methods. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Disulfide Bond Formation: The Classic Cyclization
The oxidation of two cysteine thiol groups to form a disulfide bridge is the most common method for peptide cyclization.[9] This can be achieved either while the peptide is attached to the solid support (on-resin) or after cleavage (solution-phase).
The decision to perform cyclization on-resin or in solution is a critical one, with each approach having distinct advantages and disadvantages.
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Intramolecular vs. Intermolecular Reactions | Favors intramolecular cyclization due to the "pseudo-dilution" effect of the resin, minimizing dimerization and oligomerization.[7] | Prone to intermolecular side reactions (dimerization, polymerization), requiring high dilution conditions (typically 0.1-1 mg/mL).[7][10] |
| Yield | Often results in higher yields of the desired monomeric cyclic peptide. | Yields can be lower due to competing intermolecular reactions. |
| Purification | Purification of the final product is often simpler. | May require more extensive purification to separate the desired product from oligomers. |
| Conformational Freedom | The peptide's attachment to the resin may impose conformational constraints that can hinder cyclization.[10] | The peptide has greater conformational freedom in solution, which may be necessary for some sequences to achieve the correct fold for cyclization. |
This protocol is suitable for peptides where on-resin cyclization is desired to minimize intermolecular side products. The use of Fmoc-Cys(Acm)-OH allows for selective deprotection and oxidation on the resin after the linear sequence has been assembled.[7]
Workflow for On-Resin Disulfide Cyclization
Caption: Solution-phase disulfide bond formation workflow.
Step-by-Step Methodology:
-
Peptide Synthesis: Synthesize the linear peptide using Fmoc-Cys(Trt)-OH.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups, including the Trt groups from the cysteines, using a cleavage cocktail containing scavengers to protect the free thiols. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The inclusion of 1,2-ethanedithiol (EDT) is crucial to maintain the cysteine residues in a reduced state during cleavage. [11]3. Isolation of Linear Peptide: Precipitate the crude linear peptide with cold diethyl ether, centrifuge, and lyophilize.
-
Cyclization Reaction: Dissolve the lyophilized peptide in an aqueous buffer at a pH of 8-9 (e.g., 0.1 M ammonium bicarbonate) to a final concentration of 0.1-1 mg/mL. The high dilution is critical to favor intramolecular cyclization over intermolecular dimerization. [6]5. Oxidation: Several methods can be used for oxidation:
-
Air Oxidation: Stir the solution vigorously, open to the atmosphere, for 24-48 hours. This is a mild and common method. [12] * Hydrogen Peroxide (H₂O₂): Add a slight excess of H₂O₂ and monitor the reaction closely.
-
Dimethyl Sulfoxide (DMSO): DMSO can also act as a mild oxidant.
-
-
Monitoring: Follow the disappearance of the linear starting material and the appearance of the cyclic product by HPLC-MS.
-
Quenching: Once the reaction is complete, acidify the solution with acetic acid or TFA to a pH of ~3-4 to stop the reaction.
-
Purification and Characterization: Lyophilize the solution and purify the cyclic peptide by reverse-phase HPLC. Confirm the identity of the product by mass spectrometry.
Thioether Cyclization: For Enhanced Stability
Thioether bonds are more stable to reducing and oxidizing conditions compared to disulfide bonds, making them an attractive option for developing robust peptide therapeutics. [9]A common strategy involves the reaction of a cysteine thiol with an electrophilic group, such as a chloroacetyl group. [13][14]
This protocol describes the cyclization of a peptide by reacting the thiol group of a cysteine residue with an N-terminal chloroacetyl group.
Workflow for Thioether Cyclization
Caption: Thioether cyclization workflow.
Step-by-Step Methodology:
-
Peptide Synthesis: Assemble the linear peptide on the resin using Fmoc-Cys(Trt)-OH.
-
N-terminal Modification: After the final coupling step, remove the N-terminal Fmoc group.
-
Chloroacetylation: React the free N-terminus with chloroacetic anhydride and a base such as diisopropylethylamine (DIEA) in DMF.
-
Cleavage: Cleave the peptide from the resin and deprotect the cysteine using a standard TFA/TIS/water cocktail.
-
Isolation: Precipitate and lyophilize the linear chloroacetylated peptide.
-
Cyclization: Dissolve the linear precursor in a buffer at a pH of 7-8 (e.g., HEPES or ammonium bicarbonate) at high dilution (0.1-1 mg/mL). The basic conditions facilitate the deprotonation of the cysteine thiol, promoting its nucleophilic attack on the chloroacetyl group. [15]7. Monitoring and Purification: Monitor the reaction by HPLC-MS. Once complete, acidify the solution, lyophilize, and purify the cyclic thioether peptide by HPLC.
Thiazolidine Formation: A Chemoselective Approach
Thiazolidine formation offers a highly chemoselective method for peptide cyclization. It involves the reaction of the 1,2-aminothiol of an N-terminal cysteine with an aldehyde, which can be generated from a serine or threonine residue within the peptide sequence. [16][17]This method is particularly mild and can be performed on unprotected peptides at high concentrations without significant polymerization. [17]
Workflow for Thiazolidine Cyclization
Caption: Thiazolidine cyclization workflow.
Step-by-Step Methodology:
-
Peptide Synthesis: Synthesize the linear peptide containing an N-terminal cysteine and an internal serine or threonine residue.
-
Cleavage and Purification: Cleave the peptide from the resin, deprotect all side chains, and purify the linear precursor by HPLC.
-
Aldehyde Generation: Dissolve the purified peptide in an aqueous buffer (pH ~6-7). Add a solution of sodium periodate (NaIO₄) to selectively oxidize the 1,2-diol of the serine or threonine side chain to an aldehyde. [16]4. Cyclization: The N-terminal 1,2-aminothiol of the cysteine will spontaneously react with the newly formed aldehyde to form a stable thiazolidine ring. [17]5. Monitoring and Purification: The reaction is typically fast and can be monitored by HPLC-MS. Once complete, the cyclic peptide can be purified by HPLC.
Conclusion: A Versatile Tool for Drug Discovery
The use of Fmoc-cysteine derivatives in SPPS provides a powerful and versatile platform for the synthesis of cyclic peptides. By understanding the principles of orthogonal protection and the nuances of different cyclization strategies, researchers can design and synthesize a wide array of constrained peptides with potentially enhanced therapeutic properties. The protocols outlined in this guide serve as a robust starting point for developing novel cyclic peptide drug candidates. Careful optimization of reaction conditions and thorough analytical characterization are paramount to ensuring the successful synthesis of these complex and promising molecules.
References
- Vertex AI Search. (n.d.). Cleavage Cocktails; Reagent B - Peptides.
- AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec.
- Wikipedia. (2024, February 27). Peptide synthesis.
- LifeTein. (n.d.). Custom cyclic peptide synthesis with disulfide bond.
- QYAOBIO. (n.d.). Cyclic Peptide - Peptide Cyclization.
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524.
- Motif Biotech. (n.d.). Cyclic peptide synthesis (disulfide ring formation).
- Zhang, L., & Tam, J. P. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry, 233(1), 87–93.
- Luo, Z., et al. (2024). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 29(8), 1838.
- Kates, S. A., et al. (2000). Global Analysis of Peptide Cyclization Efficiency. Journal of the American Chemical Society, 122(43), 10591–10596.
- Goto, Y., et al. (2012). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Organic & Biomolecular Chemistry, 10(30), 5783–5786.
- BenchChem. (2025). Application Notes and Protocols: On-Resin vs. Solution-Phase Disulfide Bond Formation with Fmoc-Cys(Acm)-OH.
- Zhang, L., & Tam, J. P. (1996). Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Journal of the American Chemical Society, 118(41), 10018–10024.
- Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583.
- Barlos, K., & Gatos, D. (1999). Solid-Phase Peptide Cyclization with Two Disulfide Bridges. Methods in Enzymology, 289, 47–68.
- AAPPTec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Brimble, M. A., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9684–9782.
- ResearchGate. (2019, October 25). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?.
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
- SB-PEPTIDE. (n.d.). Peptide cyclization.
- Goto, Y., et al. (2012). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Organic & Biomolecular Chemistry.
- BenchChem. (2025). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
- Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- BenchChem. (2025). Technical Support Center: Fmoc-Cys(Trt)-OH & Peptide Synthesis.
- ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic Peptide - Peptide Cyclization - QYAOBIO [qyaobio.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. motifbiotech.com [motifbiotech.com]
- 13. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 15. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Introduction: Navigating the Complexities of Cysteine in Peptide Synthesis
An Application Guide to Automated Solid-Phase Peptide Synthesis with Fmoc-Cysteine Derivatives
Automated solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become the cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences.[1][2] However, the incorporation of cysteine (Cys), a proteinogenic amino acid, introduces a unique set of challenges that demand a carefully planned synthetic strategy.[3][4] The high reactivity of its thiol (-SH) side chain, while essential for forming structurally and functionally critical disulfide bonds, also makes it susceptible to a host of undesirable side reactions, including premature oxidation and alkylation.[5][6][7]
Furthermore, the electronic properties of the sulfur atom render the α-proton of cysteine unusually acidic, creating a significant risk of racemization (loss of stereochemical integrity) during the base-mediated coupling steps inherent to Fmoc-SPPS.[8][9][10][11] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the field-proven techniques and protocols required to successfully navigate these challenges. We will delve into the causality behind experimental choices, from the strategic selection of orthogonal thiol protecting groups to optimized coupling and cleavage conditions, ensuring the synthesis of high-purity, cysteine-containing peptides.
The Cysteine Challenge: Understanding and Mitigating Key Side Reactions
A successful synthesis is predicated on understanding the potential pitfalls. For cysteine, three primary challenges must be addressed: racemization, C-terminal side reactions, and thiol reactivity.
-
Racemization: During the carboxyl activation step of coupling, the α-proton of the Fmoc-Cys derivative becomes highly acidic.[8] In the presence of a strong tertiary amine base like diisopropylethylamine (DIEA), this proton can be abstracted, leading to a planar enolate intermediate and a subsequent loss of chiral purity.[3][8] This side reaction is particularly pronounced when using highly efficient uronium or phosphonium salt activators like HBTU or HATU.[9][11]
-
C-Terminal Instability: When cysteine is the C-terminal residue, especially when anchored to standard benzyl-ester type linkers (e.g., Wang resin), it is highly susceptible to base-catalyzed β-elimination.[3][10] This reaction forms a dehydroalanine intermediate, which can then react with the piperidine used for Fmoc deprotection to yield a 3-(1- piperidinyl)alanine adduct, a common and difficult-to-remove impurity.[4][10]
-
Thiol Group Reactivity: The nucleophilic thiol side chain is readily oxidized by atmospheric oxygen, which can lead to the formation of undesired disulfide-linked dimers or oligomers during synthesis.[5][12] It can also be alkylated by reactive carbocations generated during the final acid cleavage step.[10] Therefore, effective protection of this functional group throughout the synthesis is paramount.[5][6]
Strategic Selection of Cysteine Protecting Groups: The Principle of Orthogonality
The key to managing cysteine's reactivity and enabling the synthesis of complex peptides, especially those with multiple, defined disulfide bridges, lies in the use of thiol protecting groups.[6] The concept of orthogonality is critical: each protecting group in a scheme must be removable under specific conditions that do not affect other protecting groups, the peptide backbone, or the resin linkage.[7][13][14] This allows for the sequential and controlled deprotection and oxidation of specific cysteine pairs.
The choice of protecting group is dictated entirely by the desired final product and overall synthetic strategy.[3][5]
Comparative Data: Common Fmoc-Cys(PG)-OH Derivatives
| Protecting Group (PG) | Derivative | Cleavage Condition | Key Features & Strategic Application |
| Trityl (Trt) | Fmoc-Cys(Trt)-OH | Acid-labile (Standard TFA cleavage)[3][15] | Workhorse for Free Thiol Peptides: The most common and cost-effective choice for peptides intended to have free sulfhydryl groups after synthesis.[3][16] The Trt group is removed during the final TFA cleavage. Caveat: Prone to racemization[8][10]; requires efficient scavengers (e.g., TIS) to prevent re-attachment of the stable trityl cation.[3][16] |
| Acetamidomethyl (Acm) | Fmoc-Cys(Acm)-OH | Oxidative (e.g., Iodine, NCS)[13][17][18]; Stable to TFA. | Gold Standard for Orthogonal Strategies: Ideal for regioselective disulfide bond formation.[14] Allows the fully protected peptide to be cleaved and purified before selective oxidation to form the disulfide bridge, greatly simplifying analysis.[19] |
| 4-Methoxytrityl (Mmt) | Fmoc-Cys(Mmt)-OH | Highly Acid-labile (1-2% TFA in DCM)[20][21] | On-Resin Manipulation: The high acid sensitivity allows for selective deprotection of the thiol while the peptide remains anchored to the resin.[3] This is the preferred group for performing on-resin cyclization or side-chain modification.[20] |
| tert-Butyl (tBu) | Fmoc-Cys(tBu)-OH | Strong Acid (e.g., TFMSA)[21]; Stable to TFA. | Maximum Stability: Used when robust protection is required throughout multiple synthetic steps, including post-cleavage modifications, before final thiol deprotection is desired.[5] |
| S-tert-butylthio (StBu) | Fmoc-Cys(StBu)-OH | Reductive (Thiols or Phosphines)[5][16]; Stable to TFA. | Reductive On-Resin Deprotection: Provides another orthogonal removal strategy. The thiol can be selectively unmasked on-resin via reduction for subsequent modification or disulfide formation with another free thiol.[16] |
Experimental Protocols for Automated Synthesis
The following protocols provide detailed, step-by-step methodologies for common scenarios involving cysteine-containing peptides. The causality behind each choice of reagent and condition is explained to build a robust understanding.
Protocol 1: Standard Automated Synthesis of a Peptide with Free Thiols using Fmoc-Cys(Trt)-OH
This protocol outlines the synthesis of a linear peptide where the final product contains one or more reduced cysteine residues.
Workflow for Standard Synthesis with Fmoc-Cys(Trt)-OH
Caption: Orthogonal strategy for creating two distinct disulfide bridges.
Methodology:
-
Automated Peptide Elongation:
-
Synthesize the complete linear peptide sequence on the automated synthesizer using the coupling conditions described in Protocol 1. Incorporate Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH at their respective positions in the sequence.
-
-
On-Resin Selective Mmt-Group Removal:
-
Rationale: The Mmt group is highly acid-labile and can be removed without cleaving the peptide from most resins or affecting the Acm or other tBu-based protecting groups. [3][20] * Procedure: In the reaction vessel, treat the peptidyl-resin with a solution of 2% TFA and 5% TIS in DCM . [20]Perform this treatment for 10 minutes and repeat 4-5 times to ensure complete removal.
-
Wash the resin thoroughly with DCM, then DMF, to remove all traces of acid.
-
-
On-Resin Oxidation (First Disulfide Bridge):
-
Rationale: Forming the first bridge on the solid support utilizes "pseudo-dilution," where the resin matrix physically separates peptide chains, favoring intramolecular cyclization over intermolecular oligomerization. [22] * Procedure: Treat the resin with a solution of 1-2 equivalents of N-chlorosuccinimide (NCS) in DMF . [20]Incubate for 15-30 minutes at room temperature. [16]Alternatively, other oxidants like iodine can be used.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage from Resin:
-
Intermediate Purification:
-
Dissolve the crude, Acm-protected monocyclic peptide in a suitable aqueous buffer.
-
Purify the peptide using reverse-phase HPLC (RP-HPLC) to isolate the correct product from any failed sequences. Lyophilize the pure fractions.
-
-
In-Solution Acm-Deprotection and Oxidation (Second Disulfide Bridge):
-
Rationale: The Acm groups are removed by iodine, which simultaneously catalyzes the formation of the disulfide bond. [17]Performing this reaction at high dilution is critical to prevent the formation of dimers and polymers. [6][22] * Procedure:
-
Dissolve the purified, lyophilized peptide in a solvent mixture such as aqueous acetic acid or aqueous methanol to a final concentration of 0.1-1 mg/mL . [3][6] * Slowly add a solution of iodine (in methanol or acetic acid) dropwise while stirring until a faint, persistent yellow-brown color remains.
-
Allow the reaction to proceed for 1-2 hours. Monitor progress by LC-MS.
-
Quench the excess iodine by adding a few drops of aqueous ascorbic acid solution until the color disappears.
-
-
-
Final Purification:
-
Purify the final bicyclic peptide by RP-HPLC to remove any byproducts from the oxidation step.
-
Lyophilize the pure fractions to obtain the final product.
-
References
- Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry.
- Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. Biotage.
- Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Advent Chembio.
- Application Notes: Fmoc-Cys(Acm)-OH in the Synthesis of Therapeutic Peptides. BenchChem.
- A Comparative Guide to Cysteine Protecting Groups: Fmoc-Cys(S-tert-butylthio)-OH vs. BenchChem.
- The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. PubMed.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Technical Support Center: Overcoming Difficulties in Disulfide Bond Form
- Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Protected Cysteine Analogs. BenchChem.
- Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
- Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing).
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Side Chain Protection in Peptide Synthesis. Chem-Space.
- Fmoc-Cys(Acm)-OH [86060-81-3]. Aapptec Peptides.
- Cysteine Deriv
- Amino Acid Deriv
- Fmoc Amino Acids for SPPS. AltaBioscience.
- On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PMC.
- common side reactions with Fmoc-Cys(Trt)-OH in SPPS. BenchChem.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Fmoc-based solid-phase peptide synthesis. Bio-protocol.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. biovera.com.au [biovera.com.au]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Automated Peptide Synthesizers [peptidemachines.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 17. peptide.com [peptide.com]
- 18. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
- 20. peptidetherapeutics.org [peptidetherapeutics.org]
- 21. peptide.com [peptide.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Peptide Synthesis & Optimization
Topic: Prevention of Fmoc-Cys Racemization During Coupling
Introduction
Welcome to the Peptide Synthesis Technical Support Center. You are likely here because you have observed split peaks in your HPLC chromatogram or mass shifts indicating diastereomer formation (L- vs D-Cys) in your cysteine-containing peptides.
Cysteine is unique among the 20 canonical amino acids due to the high acidity of its
This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to eliminate this side reaction.
Module 1: The Mechanism
Why is my Cysteine racemizing?
Racemization occurs primarily during the activation step (when the carboxyl group is converted to an active ester). The presence of a tertiary base (DIEA or NMM) abstracts the acidic
Visualizing the Pathway
The following diagram illustrates the base-catalyzed enolization pathway specific to Fmoc-Cys(Trt)-OH.
Figure 1: Mechanism of base-catalyzed racemization during Fmoc-Cys activation.[1] The abstraction of the
Module 2: Troubleshooting Guide
Use this decision matrix to identify the root cause of your racemization and apply the correct fix.
Scenario A: You are using standard HBTU/HATU with DIEA.
-
The Problem: Uronium salts (HBTU, HATU) require a base to function. DIEA is a strong base that rapidly abstracts the
-proton of Cys. -
The Fix: Switch the base to 2,4,6-Trimethylpyridine (Collidine) or Sym-Collidine .
-
Why? Collidine is a weaker base (pKa ~7.4) compared to DIEA (pKa ~10.5). It is sufficient to drive the coupling but insufficient to rapidly deprotonate the
-carbon [1].
-
Scenario B: You are using Microwave Synthesis.
-
The Problem: High heat accelerates the rate of racemization exponentially.
-
The Fix: strict temperature control.
Scenario C: You are observing racemization even with Collidine.
-
The Problem: Solvent polarity stabilizes the charged enolate intermediate.
-
The Fix: Change the solvent system.[4][5]
-
Use DCM/DMF (1:1) instead of pure DMF for the Cys coupling step. The lower dielectric constant of DCM destabilizes the enolate intermediate, preserving chirality [3].
-
Module 3: Comparative Data & Decision Support
Base & Reagent Impact on Racemization
The following data summarizes the extent of D-isomer formation under various conditions (Model: Fmoc-Cys(Trt)-OH coupling to Gly-resin).
| Coupling Reagent | Base | Solvent | % D-Cys (Racemization) | Recommendation |
| HBTU | DIEA | DMF | 15 - 33% | ⛔ AVOID |
| HBTU | Collidine (TMP) | DMF | < 2.0% | ⚠️ Acceptable |
| HBTU | Collidine (TMP) | DCM/DMF (1:1) | < 0.5% | ✅ Good |
| DIC | Oxyma Pure | DMF | < 0.3% | 🌟 GOLD STANDARD |
| DIC | HOBt | DMF | ~ 0.8% | ✅ Good |
| PyBOP | DIEA | DMF | 15 - 20% | ⛔ AVOID |
Data synthesized from Han et al. [1] and Subirós-Funosas et al. [4].
Troubleshooting Logic Flow
Figure 2: Step-by-step logic for eliminating Cysteine racemization.
Module 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" (DIC/Oxyma)
Best for: Routine synthesis, Microwave (50°C), and difficult sequences.
-
Reagents:
-
Fmoc-Cys(Trt)-OH (3.0 eq)
-
Oxyma Pure (3.0 eq)
-
DIC (Diisopropylcarbodiimide) (3.0 eq)
-
Solvent: DMF (or DMF/DCM 1:1 for ultra-low racemization).
-
-
Procedure:
-
Dissolve Fmoc-Cys(Trt)-OH and Oxyma Pure in the solvent.
-
Add DIC immediately prior to adding the mixture to the resin.
-
CRITICAL: Do not pre-activate for more than 1-2 minutes.
-
Add mixture to resin.[4]
-
Coupling time: 60 minutes (Room Temp) or 10 minutes (Microwave @ 50°C).
-
Protocol B: The "Collidine Rescue" (HBTU/HATU)
Best for: Labs that do not have carbodiimides (DIC) available.
-
Reagents:
-
Fmoc-Cys(Trt)-OH (3.0 eq)
-
HBTU or HATU (2.9 eq) - Slight deficit prevents capping by reagent.
-
2,4,6-Collidine (TMP) (3.0 - 5.0 eq) - Do NOT use DIEA.
-
Solvent: DCM/DMF (1:1) .
-
-
Procedure:
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use PyBOP for Cysteine coupling? A: It is risky. PyBOP requires a base (DIEA/NMM) to activate. Unless you substitute the base with Collidine and use a DCM/DMF solvent mixture, PyBOP yields high racemization (up to 20%).
Q: Does the protecting group on Cysteine matter? A: Yes. Fmoc-Cys(Trt)-OH is the standard but sensitive. Fmoc-Cys(Acm)-OH is more resistant to racemization but requires a separate deprotection step (Iodine oxidation). Only use Acm if you are planning specific disulfide bridge formation strategies.
Q: What about "Pre-activation"? A: Avoid it. In standard couplings, we often pre-activate for 3-5 minutes. For Cysteine, this is detrimental. Every minute the activated ester sits in the presence of base without the resin, the L-isomer converts to the D-isomer. Add reagents to the resin immediately.
Q: I have to use Microwave at 75°C+ for my difficult peptide. What do I do for the Cys residue? A: You must program a "Single Step" exception. Perform the Cys coupling at 50°C (or Room Temp) for a longer time, then resume high-temperature synthesis for the subsequent residues.
References
-
Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. Link
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.[6] Journal of Peptide Science, 13(3), 143–148. Link
-
Kaiser, T., Nicholson, G., Kohlbau, H. J., & Voelter, W. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-solid phase peptide synthesis.[9] Tetrahedron Letters, 37(8), 1187–1190. Link
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3][10] Chemistry – A European Journal, 15(37), 9394–9403.[3] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Cysteine in Peptide Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Fmoc-Cys Derivatives in Peptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common side reactions encountered when working with cysteine-containing peptides. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most pressing issues that arise during the incorporation of Fmoc-Cysteine derivatives in solid-phase peptide synthesis (SPPS).
Q1: My peptide containing Cys(Trt) shows a significant amount of a D-Cysteine diastereomer upon analysis. What is causing this racemization and how can I prevent it?
A1: Cysteine is particularly susceptible to racemization during the activation and coupling steps of SPPS.[1] This loss of chiral integrity is a significant issue as even minor amounts of the D-Cys diastereomer can disrupt the peptide's structure and biological activity.[2]
Root Cause Analysis:
The primary driver of cysteine racemization is the high acidity of its α-proton, a consequence of the stabilizing effect of the adjacent sulfur atom.[2][3] During carboxyl activation, especially with potent reagents like HATU or HBTU in the presence of strong tertiary amines (e.g., DIEA or NMM), this α-proton can be abstracted.[2][4] This abstraction generates a planar enolate intermediate, which upon re-protonation can form either the L- or D-enantiomer, leading to racemization.[2]
Visualizing the Mechanism:
Caption: Base-catalyzed racemization of activated Cysteine.
Troubleshooting & Prevention Protocol:
To minimize racemization, the goal is to reduce the basicity of the coupling environment and shorten the lifetime of the highly activated cysteine intermediate.[2]
| Strategy | Rationale | Recommended Action |
| Coupling Reagent Selection | Carbodiimide-based reagents in the presence of an additive are less prone to causing racemization. | Switch to a coupling cocktail of DIC/Oxyma Pure or DIC/HOBt .[2][5] These conditions are less basic and have been shown to significantly suppress racemization. |
| Base Selection | Strong bases like DIEA and NMM promote α-proton abstraction. | If using uronium/phosphonium reagents is necessary, replace DIEA or NMM with a weaker, more sterically hindered base like 2,4,6-collidine or lutidine . |
| Activation Time | Prolonged pre-activation of Fmoc-Cys(Trt)-OH with the coupling reagent and base increases the risk of racemization.[2] | Employ an in situ neutralization/coupling protocol where the activated amino acid is immediately added to the resin.[3] Avoid extended pre-activation times.[3] |
| Solvent Choice | Less polar solvents can sometimes reduce the rate of racemization. | Consider using a mixture of DMF and DCM, if compatible with your synthesis.[2][3] |
| Thiol Protecting Group | The nature of the S-protecting group can influence the susceptibility to racemization. | While Trt is common, studies have shown that Fmoc-Cys(Acm)-OH can exhibit a lower tendency for racemization under certain conditions.[3][6] The tetrahydropyranyl (Thp) protecting group has also been reported to result in lower racemization compared to Trt.[7] |
Q2: I'm synthesizing a peptide with a C-terminal cysteine and observe a significant side product with a mass addition of +51 Da. What is this impurity?
A2: This +51 Da mass shift is characteristic of the formation of 3-(1-Piperidinyl)alanine. This side reaction is particularly prevalent for peptides with a C-terminal cysteine, especially when anchored to a Wang-type resin.[1][8]
Root Cause Analysis:
The repeated exposure to piperidine during the Fmoc-deprotection steps throughout the synthesis can induce a base-catalyzed β-elimination of the protected thiol group of the C-terminal cysteine.[8][9] This elimination reaction forms a highly reactive dehydroalanine (Dha) intermediate. Subsequently, piperidine, being present in high concentration, acts as a nucleophile and adds to the dehydroalanine via a Michael addition, resulting in the unwanted 3-(1-Piperidinyl)alanine adduct.[8]
Visualizing the Mechanism:
Caption: Formation of 3-(1-Piperidinyl)alanine at C-terminal Cysteine.
Troubleshooting & Prevention Protocol:
The key to preventing this side reaction is to minimize the base-catalyzed β-elimination.
| Strategy | Rationale | Recommended Action |
| Resin Selection | Sterically hindered resins can inhibit the β-elimination reaction. | For peptides with a C-terminal cysteine, it is highly recommended to use a 2-chlorotrityl chloride (2-CTC) resin or other trityl-type resins (e.g., NovaSyn TGT).[1][5] The bulkiness of the trityl linkage to the resin protects the C-terminal residue. |
| Protecting Group Choice | Bulky protecting groups can also provide steric hindrance. | Utilizing Fmoc-Cys with a bulky side-chain protecting group like Trityl (Trt) can help minimize, though not completely eliminate, this side reaction.[8] Cys(Trt) is generally preferred over Cys(Acm) for C-terminal positions.[9] |
| Milder Deprotection | Reducing the overall basicity during Fmoc removal can slow down the elimination reaction. | For sensitive sequences, consider using a milder deprotection cocktail, such as 20% piperidine with 0.1M HOBt, or using piperazine-based mixtures.[2][8] However, deprotection efficiency must be carefully monitored to avoid incomplete Fmoc removal. |
Q3: After TFA cleavage, I'm having trouble with incomplete removal of the Trityl (Trt) group from cysteine. How can I ensure complete deprotection?
A3: Incomplete deprotection of the Trityl group from the cysteine thiol is a common issue. The stability of the trityl cation and the nucleophilicity of the free thiol make the deprotection reaction reversible.[1][5]
Root Cause Analysis:
The Trt group is cleaved under acidic conditions (e.g., TFA), generating a stable trityl cation and the free cysteine thiol. However, the highly nucleophilic thiol can react with the trityl cation, leading to the reformation of the S-Trt bond. To drive the reaction to completion, the trityl cation must be effectively trapped by scavengers.
Troubleshooting & Prevention Protocol:
| Strategy | Rationale | Recommended Action |
| Optimized Cleavage Cocktail | Efficiently scavenging the trityl cation is crucial to prevent re-attachment to the thiol. | Use a cleavage cocktail containing Triisopropylsilane (TIS) . TIS is an excellent scavenger for the trityl cation, irreversibly converting it to triphenylmethane.[5] A standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5) . For peptides also containing tryptophan, adding 1,2-ethanedithiol (EDT) is recommended. |
| Cleavage Conditions | Sufficient time is required for complete deprotection. | Ensure a sufficient cleavage time, typically 2-3 hours at room temperature , with occasional agitation. |
| Precipitation and Washing | Residual scavengers and cleaved protecting groups must be thoroughly removed. | After cleavage, precipitate the peptide in cold diethyl ether and wash the peptide pellet multiple times to remove byproducts.[10] |
Q4: My peptide is showing unexpected S-alkylation, particularly when synthesized on a Wang resin. What is the source of this modification?
A4: S-alkylation of the cysteine thiol can occur during the final TFA cleavage, especially when using Wang resin.[11][12] The source of the alkylating agent is the p-hydroxybenzyl group released from the Wang linker during acidolysis.[11] This can lead to byproducts that are difficult to separate from the desired peptide.
Troubleshooting & Prevention Protocol:
| Strategy | Rationale | Recommended Action |
| Effective Scavenging | Adding scavengers that can effectively trap the benzyl cations released from the Wang resin is essential. | The inclusion of 1,2-ethanedithiol (EDT) in the cleavage cocktail significantly reduces the formation of S-alkylated byproducts.[11] A recommended cocktail is TFA/H₂O/EDT/TIS . |
| Resin Choice | Resins that do not release reactive carbocations upon cleavage can avoid this issue. | For sensitive sequences, consider using a resin like the 2-chlorotrityl chloride (2-CTC) resin , which is more acid-labile and cleaves under milder conditions, reducing the generation of reactive species. |
| Cysteine Position | The C-terminal position is most susceptible to this side reaction due to its proximity to the linker. | Be particularly vigilant with scavenging when cysteine is at or near the C-terminus on a Wang resin.[11] |
Step-by-Step Experimental Protocols
Protocol 1: Racemization-Suppressed Coupling of Fmoc-Cys(Trt)-OH
This protocol is designed to minimize racemization during the critical coupling step of a cysteine residue.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.) and Oxyma Pure (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add the solution from step 2 to the resin. Then, add Diisopropylcarbodiimide (DIC) (3 eq.) to the resin suspension.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the coupling progress using a qualitative ninhydrin test.
-
Washing: Once the ninhydrin test is negative (indicating complete coupling), wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum before proceeding to the next synthesis cycle.
Protocol 2: On-Resin Disulfide Bond Formation using Iodine (Acm Deprotection)
This protocol describes the simultaneous deprotection of two Cys(Acm) residues and the formation of a disulfide bridge while the peptide is still attached to the resin.[13]
-
Resin Preparation: Swell the linear peptide-resin containing two Cys(Acm) residues in DMF.
-
Iodine Solution: Prepare a solution of iodine (10 equivalents per Acm group) in a suitable solvent such as a 4:1 (v/v) mixture of DMF and water.[14]
-
Oxidation Reaction: Add the iodine solution to the resin and agitate the mixture at room temperature for 15-60 minutes. Monitor the reaction progress by analyzing cleaved aliquots by HPLC-MS.
-
Washing and Quenching: Once the reaction is complete, filter the resin and wash thoroughly with DMF. To quench any remaining iodine, wash the resin with a 1M solution of ascorbic acid in DMF until the resin and solution are colorless.[14]
-
Final Washes: Wash the resin extensively with DMF and DCM before proceeding to final cleavage.
References
- Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.
- Benchchem. (2025). Preventing racemization of Cysteine during Boc-Cys-Ser-OH coupling.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. (n.d.). Technical Support Center: Preventing Racemization of Cysteine.
- Benchchem. (2025). common side reactions with Fmoc-Cys(Trt)-OH in SPPS.
-
Han, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Academia.edu. (n.d.). Side reactions in the SPPS of Cys-containing peptides.
- Benchchem. (2025). Technical Support Center: Overcoming Difficulties in Disulfide Bond Formation in Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice.
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. PubMed. Retrieved from [Link]
-
Bray, B. L. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. PubMed. Retrieved from [Link]
- Bachem. (2021, October 11). Cysteine Derivatives.
- Benchchem. (2025). Application Notes and Protocols for Fmoc-Cys(Acm)-OH in Solid-Phase Peptide Synthesis.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Benchchem. (2025). Technical Support Center: Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in Peptide Synthesis.
- Thieme. (n.d.). Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride.
- Merck Millipore. (n.d.). Novabiochem® Letters 1 .16Vol..
- Benchchem. (n.d.). Application Notes and Protocols for Cysteine Protection in SPPS: A Focus on Trityl-Based Thioether Protecting Groups.
- Moroder, L., & Besse, D. (2008). Regioselective Disulfide Formation. In Oxidative Folding of Peptides and Proteins.
- Benchchem. (n.d.). Stability of Fmoc-Cys(Acm)-OH Under Various Reaction Conditions: An In-depth Technical Guide.
- ResearchGate. (n.d.). Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH 2 , as a function of the Cys protecting group.
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
- Aapptec Peptides. (n.d.). Fmoc-Cys(Acm)-OH [86060-81-3].
- Lagrain, B., et al. (2025, August 6). The Kinetics of β-Elimination of Cystine and the Formation of Lanthionine in Gliadin. Journal of Agricultural and Food Chemistry.
-
Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group. Retrieved from [Link]
-
Biotage. (2023, February 6). Optimizing the removal of an STmp protecting group. Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS. PMC. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Fmoc-Cys(Trt)-OH Novabiochem 103213-32-7.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
- 12. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cleavage of Cys(Trt) Protecting Groups
Status: Operational Topic: Solid Phase Peptide Synthesis (SPPS) – Cysteine Deprotection Audience: Senior Scientists, Process Chemists, PhD Candidates
Executive Summary: The Cys(Trt) Challenge
In Fmoc-SPPS, the Trityl (Trt) group is the industry standard for Cysteine protection due to its high acid lability and orthogonality to Fmoc removal. However, cleavage of Cys(Trt) is not a simple "off" switch; it is a dynamic equilibrium.
Upon treatment with Trifluoroacetic acid (TFA), the Trt group is released as a stable, highly reactive Trityl Carbocation (
The Goal: Shift the equilibrium from Reversible Acidolysis to Irreversible Scavenging .
Mechanism of Action & Failure Modes[3]
Understanding the microscopic events in your reaction vessel is the key to troubleshooting.
The Cleavage Pathway (Visualization)
The following diagram illustrates the competition between successful scavenging and the common failure mode (re-alkylation).
Figure 1: Competitive kinetics during Cys(Trt) deprotection. High scavenger concentration is required to prevent the thermodynamic preference for re-alkylation.
Optimized Cleavage Cocktails
Do not rely on a single "universal" cocktail. Select your reagent based on peptide composition.[2]
Cocktail Selection Matrix
| Cocktail Name | Composition (v/v) | Best Use Case | Mechanism Notes |
| Standard Cocktail | TFA (95) / TIS (2.[2][3][4]5) / H2O (2.[3]5) | Simple peptides; <2 Cys residues; No Met/Trp. | TIS acts as a hydride donor, irreversibly reducing |
| Reagent K (Classic) | TFA (82.5) / Phenol (5) / H2O (5) / Thioanisole (5) / EDT (2.[3][6][7]5) | Complex sequences. Contains Cys, Met, Trp, or Tyr. | EDT (Ethanedithiol) is the most potent acceptor for |
| Reagent B (Odorless) | TFA (88) / Phenol (5) / H2O (5) / TIS (2) | Labs prohibiting thiols/stench. | Good for Trt removal but poor for preventing Met oxidation.[7] |
| DODT Optimized | TFA (92.5) / DODT (2.5) / TIS (2.[3]5) / H2O (2.[3]5) | Modern Standard. High performance, lower odor than EDT. | DODT mimics EDT's scavenging power but is less volatile/smelly. |
| Reagent H | TFA (81) / Phenol (5) / Thioanisole (5) / EDT (2.[7]5) / H2O (3) / DMS (2) / NH4I (1.[7]5) | Met-Rich Peptides. | Specifically designed to reverse Met(O) oxidation during cleavage. |
Protocol: The "Gold Standard" Cys Cleavage
For peptides containing >2 Cys residues or hydrophobic domains.
-
Preparation: Cool the cleavage cocktail to 0-5°C before adding to resin. This slows the kinetic rate of side reactions (alkylation) more than the cleavage rate.
-
Ratio: Use 15-20 mL cocktail per gram of resin . Insufficient volume creates local "hot spots" of high cation concentration.
-
Incubation: Shake vigorously for 2.5 to 3 hours at Room Temperature (allow to warm up naturally).
-
Note: Trt removes quickly (30 min), but Pbf (Arg) and tBu (Ser/Thr) require longer. The equilibrium for Cys needs time to shift fully to the scavenged state.
-
-
Precipitation: Filter resin and precipitate filtrate directly into cold Diethyl Ether (-20°C) . Do not rotovap TFA first if Cys is present, as concentrating the solution increases the probability of re-alkylation.
Troubleshooting Hub (Q&A)
Issue 1: Incomplete Deprotection vs. Re-alkylation
Q: I see a mass peak of +242 Da (Trt) or +56 Da (tBu) on my Cysteine. Is the cleavage time too short?
A: Likely not. This is usually re-alkylation , not incomplete cleavage.
-
Diagnosis: If you extend reaction time and the peak increases or stays the same, it is re-alkylation.
-
The Fix: You need better scavenging, not more acid.
-
Switch to Reagent K or the DODT Optimized cocktail.
-
Add 5% Thioanisole ; it accelerates S-deprotection.
-
Two-Stage Cleavage: Treat resin with high-scavenger cocktail (e.g., TFA/DODT/TIS 80:10:10) for 30 mins, filter, then treat with standard cocktail for the remaining time. This flushes out the bulk of the cations early.
-
Issue 2: Oxidation and Disulfide Shuffling
Q: My linear peptide is forming dimers or random disulfides during cleavage.
A: Air oxidation happens rapidly in basic or neutral pH, but can also occur in TFA if scavengers are depleted.
-
The Fix:
-
DTT Additive: Add 2-3% Dithiothreitol (DTT) to the cleavage cocktail. This keeps Cys residues strictly reduced.
-
Inert Atmosphere: Blow Argon/Nitrogen over the reaction vessel.
-
Post-Cleavage: Immediately lyophilize the peptide from 0.1% TFA/Water. Do not let it sit in solution at pH > 4 without purification.
-
Issue 3: Scavenger Removal & Smell
Q: I cannot use EDT due to the smell (rotten eggs), but TIS isn't working well enough.
A: Use DODT (3,6-dioxa-1,8-octanedithiol) .
-
Why: DODT has a higher boiling point and lower vapor pressure than EDT, significantly reducing the smell while maintaining the dithiol functionality essential for quenching
and protecting Tryptophan. -
Substitution: Replace EDT 1:1 with DODT in any protocol.
Issue 4: Methionine Oxidation
Q: I see a +16 Da peak on my Met-containing peptide.
A: Methionine converts to Methionine Sulfoxide (Met(O)) in the presence of
-
The Fix:
-
Use Reagent H (contains DMS/NH4I).[7] The Iodide reduces the sulfoxide back to Met in situ.
-
Alternatively, perform a post-cleavage reduction: Dissolve crude peptide in 10% acetic acid, add excess TCEP or DTT, and heat to 50°C for 30 mins before HPLC.
-
Decision Tree: Workflow Optimization
Use this logic flow to determine your experimental setup.
Figure 2: Cocktail selection logic based on peptide sequence sensitivity and laboratory constraints.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266. [Link]
-
Nandhini, K. P., et al. (2023). Methionine-containing peptides: Avoiding secondary reactions in the final global deprotection.[3] ACS Omega, 8(17), 15631–15637.[3] [Link]
-
Vila-Perelló, M., & Andreu, D. (2005). "Reagent B", a non-odorous, effective cleavage cocktail for Fmoc-solid-phase peptide synthesis. Tetrahedron Letters, 46(46), 7977-7979. [Link]
-
CEM Corporation. Peptide Cleavage Guide.[Link]
Sources
Strategies to improve solubility of peptides with multiple Cys residues
Current Status: Online Agent: Senior Application Scientist Ticket Topic: Troubleshooting aggregation and precipitation in multi-Cysteine peptides.
Diagnostic Triage: Start Here
Welcome to the Peptide Solubility Support Center. Peptides with multiple Cysteine (Cys) residues present a unique "double-threat" to solubility:
-
Hydrophobicity: Cys is inherently hydrophobic.
-
Reactivity: At neutral or basic pH, free thiols oxidize rapidly to form intermolecular disulfide bridges, leading to polymerization and irreversible gelation.
Before attempting to dissolve your peptide, use this decision logic to select the correct starting strategy.
The Solubility Decision Tree
Figure 1: Decision matrix for selecting the initial solubilization strategy based on peptide charge and oxidation state.
Core Troubleshooting Strategies
Strategy A: The "Chemical Environment" (Reductants)
Issue: The peptide dissolves initially but precipitates or turns into a gel within minutes.
Root Cause: Rapid oxidation.[1][2] At pH > 7, the thiolate anion (
The Fix: You must maintain a reducing environment.[3] We recommend TCEP (Tris(2-carboxyethyl)phosphine) over DTT for Cys-rich peptides.[4]
| Feature | TCEP (Recommended) | DTT (Traditional) | Why it matters? |
| Stability | High (Resistant to air oxidation) | Low (Oxidizes rapidly in air) | TCEP keeps peptides soluble for days; DTT fails in hours. |
| pH Range | Effective pH 1.5 – 8.5 | Effective pH > 7.0 | Critical: You can use TCEP in acidic buffers where Cys is naturally more stable. |
| Odor | Odorless | Strong "rotten egg" smell | User comfort and safety. |
| Reactivity | Compatible with Maleimide labeling | Competes with Maleimide | TCEP usually does not require removal before conjugation steps.[5][6] |
Strategy B: The "Solvent Switch" (DMF vs. DMSO)
Issue: Standard protocols suggest DMSO for hydrophobic peptides, but your Cys-peptide is degrading.[2] Root Cause: DMSO (Dimethyl Sulfoxide) can act as a mild oxidizing agent, facilitating disulfide bond formation and potentially oxidizing Methionine residues to sulfoxides.
The Fix:
-
Replace DMSO with DMF (Dimethylformamide): DMF is a polar aprotic solvent that solvates hydrophobic regions without promoting oxidation as aggressively as DMSO.
-
Use HFIP (Hexafluoroisopropanol) for "Hard" Aggregates: If your peptide has beta-sheet character (common in Cys-rich amyloidogenic sequences), HFIP is the "nuclear option." It disrupts hydrogen bonding in beta-sheets, resetting the peptide to a monomeric alpha-helical state.
Strategy C: The "Isoelectric Trap"
Issue: Peptide precipitates exactly when you adjust the pH to physiological levels (7.4). Root Cause: Your peptide's isoelectric point (pI) might be near 7.[7] At the pI, the net charge is zero, minimizing repulsion between molecules and maximizing aggregation.
The Fix:
-
Calculate pI: Use a tool like the ExPASy ProtParam.
-
Rule of Thumb: Maintain the pH at least 2 units away from the pI.[8]
-
For Cys-Peptides: Prefer pH < 4 . The low pH protonates the thiol groups (-SH), preventing the formation of the reactive thiolate anion (-S⁻) required for disulfide bridging.
Step-by-Step Protocols
Protocol 1: The "Safe Start" (Prevention of Oxidation)
Use this for peptides intended to remain reduced (linear).
-
Preparation: Degas all buffers (sonicate under vacuum or bubble with Nitrogen/Argon for 15 mins). Oxygen is the enemy.
-
Acidification: Prepare a 0.1% TFA (Trifluoroacetic acid) or 10% Acetic Acid solution in sterile water.
-
Dissolution: Add the acidic solvent to the peptide pellet.
-
Target concentration: >1 mg/mL (High concentrations often dissolve better than dilute ones due to critical micelle phenomena, though this varies).
-
-
Reduction: Immediately add TCEP-HCl to a final concentration of 1–5 mM (or a 10-fold molar excess over the peptide).
-
Dilution: Slowly add this stock solution to your experimental buffer.
-
Warning: If the buffer pH > 7, ensure TCEP is present in the final buffer as well.
-
Protocol 2: The "Hard Reset" (Recovering Aggregated Peptides)
Use this if your peptide has already formed a gel or white precipitate.
Figure 2: The HFIP "Reset" Protocol to break pre-existing aggregates.
-
Solubilize: Add 100% HFIP (Hexafluoroisopropanol) to the aggregate. Vortex until clear.
-
Incubate: Let stand for 30 minutes at room temperature.
-
Evaporate: Use a gentle stream of Nitrogen gas (or a SpeedVac) to evaporate the HFIP completely. You will be left with a thin, transparent film on the tube wall.
-
Reconstitute: Dissolve the film in a minimal volume of DMF (if hydrophobic) or 6M Guanidine HCl (if extremely stubborn), then dilute rapidly into your working buffer.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to dissolve my Cys-peptide? A: We strongly advise against it. DMSO promotes mild oxidation of Cysteine to Cystine (disulfide) and Methionine to Methionine sulfoxide. If an organic co-solvent is required, DMF (Dimethylformamide) or Acetonitrile are safer alternatives for Cys-rich sequences [1].
Q: My peptide contains multiple Cys residues but needs to be cyclized (disulfide bonded). It precipitates during folding. What do I do? A: Folding requires high dilution to favor intra-molecular bonds over inter-molecular aggregation. Dissolve the reduced peptide in a strong solvent (6M Guanidine HCl), then add it dropwise into a large volume of folding buffer (pH 7.5–8.0) containing a "Redox Shuffling" pair (e.g., GSH/GSSG at 10:1 ratio) to facilitate correct pairing [2].
Q: Why does my peptide gel when I add salt (PBS)? A: "Salting out." High ionic strength shields the charges on the peptide surface that were keeping molecules apart. If your peptide is hydrophobic (which Cys peptides often are), adding salt promotes hydrophobic collapse. Try lowering the salt concentration or adding 0.5M Arginine or Urea to the buffer to suppress aggregation.
Q: I need to label the Cys residues with a Maleimide dye. Should I use TCEP or DTT? A: Use TCEP . DTT contains thiols that will react with the Maleimide, consuming your dye. TCEP does not contain thiols and does not compete for the Maleimide, allowing you to label the peptide without a purification step to remove the reductant [3].
References
-
Thermo Fisher Scientific. Peptide Solubility Guidelines. Retrieved from Thermo Fisher Technical Support. Link
-
Bachem. Handling and Solubility of Peptides. Bachem Technical Library. Link
-
Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80. Link
-
Sigma-Aldrich (Merck). Solubility Guidelines for Peptides.Link
-
LifeTein. How to dissolve beta amyloid peptides? (HFIP Protocols).[6][7]Link
Sources
Technical Support Center: Cys(Trt) Deprotection & Scavenger Optimization
Welcome to the Technical Support Center. In Solid-Phase Peptide Synthesis (SPPS), the trityl (Trt) group is the most widely used protecting group for cysteine due to its acid lability and prevention of racemization. However, the deprotection of Fmoc-Cys(Trt)-OH during final cleavage is notoriously prone to side reactions. This guide provides mechanistic troubleshooting, scavenger selection data, and optimized self-validating protocols to maximize deprotection efficiency and prevent re-tritylation.
Mechanism of Cys(Trt) Cleavage and Scavenging
To troubleshoot cleavage issues, it is critical to understand the chemical equilibrium at play. The cleavage of the Trt group is reversible unless the resulting cation is permanently neutralized.
Fig 1. Mechanism of Cys(Trt) acidolysis, re-tritylation, and scavenger-mediated quenching.
Troubleshooting FAQs
Q1: Why do I observe incomplete deprotection or a +242 Da mass shift on my cysteine-containing peptide? A1: This mass shift is characteristic of re-tritylation. During acid-mediated cleavage with Trifluoroacetic Acid (TFA), the Trt group is released as a highly resonance-stabilized trityl cation 1. Because the liberated cysteine thiol is strongly nucleophilic, the deprotection reaction is an equilibrium. If the trityl cation is not rapidly neutralized by a scavenger, it will reattach to the cysteine thiol or alkylate other nucleophilic residues (like Trp, Tyr, or Met), resulting in a +242 Da mass adduct.
Q2: How do silane scavengers (like TIS) differ mechanistically from thiol scavengers (like EDT)? A2: Silanes and thiols quench the trityl cation through fundamentally different mechanisms. Triisopropylsilane (TIS) acts as a mild reducing agent in acidic conditions; it donates a hydride to the trityl cation, irreversibly converting it into inert triphenylmethane 2. Thiol scavengers, such as 1,2-ethanedithiol (EDT), act as competing nucleophiles that trap the trityl cation by forming a stable thioether adduct. While TIS is highly effective for irreversible Trt removal, EDT provides the critical added benefit of maintaining the cysteine residues in a reduced state, preventing premature disulfide bond formation during cleavage.
Q3: Can I completely replace the highly toxic and malodorous EDT with DODT or DTT? A3: Yes, but the choice depends on your specific peptide sequence. 3,6-dioxa-1,8-octanedithiol (DODT) is a less pungent structural analog of EDT and performs similarly as a nucleophilic scavenger. Dithiothreitol (DTT) is an odorless solid that can also replace EDT (often utilized in "Reagent L"). DTT is particularly advantageous if your peptide contains 4-benzoylphenylalanine (Bpa), as EDT readily reacts with the benzophenone moiety, whereas DTT does not 3.
Q4: What is the optimal cleavage cocktail for a peptide with multiple Cys(Trt) residues? A4: For sequences with multiple Cys(Trt) residues, relying on a single scavenger is often insufficient. A combination cocktail—such as TFA/TIS/EDT/H2O (92.5:2.5:2.5:2.5 v/v)—is highly recommended. TIS irreversibly quenches the trityl cations, while EDT keeps the multiple thiols reduced and scavenges t-butyl cations to prevent S-t-butylation (a +56 Da shift) 4. Crucially, best results are obtained if the peptide is precipitated directly into cold diethyl ether from the TFA cleavage mixture to physically separate the peptide from the scavenger adducts 5.
Data Presentation: Scavenger Selection Matrix
The following table summarizes the quantitative concentrations and qualitative properties of common scavengers used in Cys(Trt) deprotection workflows.
| Scavenger | Standard Conc. | Mechanism of Action | Odor / Toxicity | Efficacy for Cys(Trt) | Key Advantage / Limitation |
| TIS / TIPS | 2.5% - 5.0% (v/v) | Hydride donor (reduces Trt⁺ to triphenylmethane) | Low / Low | High | Irreversible quenching; does not prevent thiol oxidation. |
| EDT | 2.5% (v/v) | Competing nucleophile (forms thioether) | Very High / Toxic | Very High | Maintains Cys in reduced state; pungent odor requires fume hood. |
| DODT | 2.5% (v/v) | Competing nucleophile | Moderate / Moderate | High | Excellent low-odor alternative to EDT; slightly bulkier. |
| DTT | 2.5% (w/v) | Competing nucleophile & Reducing agent | Low (Solid) / Low | High | Odorless alternative; ideal for Bpa-containing peptides. |
| Water (H₂O) | 2.5% - 5.0% (v/v) | Weak nucleophile | None / None | Low (for Trt) | Insufficient for Trt alone; used to quench tBu cations. |
Experimental Protocols
Protocol 1: High-Efficiency Cleavage for Multiple Cys(Trt) Residues (Modified Reagent K)
This protocol utilizes a dual-scavenger approach to drive the deprotection equilibrium forward while maintaining the peptide in a fully reduced state.
-
Resin Swelling: Swell the peptidyl-resin in Dichloromethane (DCM) for 10 minutes. Causality: Swelling ensures full accessibility of the cleavage cocktail to the hydrophobic resin core, preventing trapped, partially protected sequences.
-
Cocktail Preparation: Prepare the cleavage cocktail: TFA / TIS / EDT / H₂O (92.5 : 2.5 : 2.5 : 2.5 v/v). Causality: TIS irreversibly quenches Trt⁺, EDT maintains reduced thiols, and H₂O quenches tBu cations.
-
Acidolysis: Add the cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2.5 hours.
-
Filtration: Filter the cleavage solution into a collection vessel. Wash the resin twice with a small volume of neat TFA to maximize peptide yield.
-
Precipitation: Precipitate the peptide directly into 10 volumes of ice-cold diethyl ether. Causality: Precipitation physically separates the insoluble peptide from the highly soluble Trt-scavenger adducts, preventing post-cleavage re-attachment during solvent evaporation.
-
Washing: Centrifuge at 3000 x g for 5 minutes, decant the ether, and wash the pellet twice more with fresh cold ether.
-
Self-Validation Step: Analyze the crude precipitate via LC-MS. The absence of a +242 Da peak confirms complete irreversible scavenging of the trityl cation, validating the efficacy of the cleavage.
Protocol 2: Low-Odor Cleavage for Single Cys(Trt) Residues (Reagent L Variant)
This protocol eliminates EDT to improve laboratory safety and ergonomics, substituting it with DTT for sequences that are less prone to complex disulfide scrambling.
-
Cocktail Preparation: Prepare the low-odor cocktail: TFA / TIS / DTT / H₂O (92.5% v/v : 2.5% v/v : 2.5% w/v : 2.5% v/v). Causality: DTT replaces EDT as a non-volatile reducing agent and nucleophile, eliminating the severe odor while still protecting the cysteine thiol.
-
Acidolysis: Add the cocktail to the pre-swelled resin and agitate for 2 hours at room temperature.
-
Isolation: Filter the solution and precipitate the peptide into 10 volumes of ice-cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.
-
Self-Validation Step: Perform an Ellman's test on an aliquot of the dissolved crude peptide. A positive result (rapid formation of a yellow color at 412 nm) validates the presence of free, fully reduced sulfhydryl groups, confirming that the DTT successfully prevented oxidation during cleavage.
References
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides Sigma-Aldrich
- Common side reactions with Fmoc-Cys(Trt)-OH in SPPS Benchchem
- Reduction of cysteine-S-protecting groups by triisopropylsilane N
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation ACS Public
- Cleavage Cocktails; Reagent B and Reagent L Peptides.com
Sources
Minimizing β-elimination side reaction for C-terminal cysteine
Topic: Minimizing -Elimination & Racemization in Fmoc-SPPS
Status: Active | Tier: Advanced Application Support
Welcome to the Cys-Optimization Hub
The "C-Term Cys Crisis":
You are likely here because your mass spectrum shows a confusing forest of peaks, or your yield is inexplicably low. When Cysteine is the C-terminal residue, it is uniquely vulnerable. The electron-withdrawing nature of the C-terminal ester linkage, combined with the protecting group on the sulfur, acidifies the
During repetitive Fmoc removal (basic conditions), this proton is abstracted, leading to
This guide provides the diagnostic tools to confirm this issue and the specific protocols to eliminate it.
Module 1: Diagnostic Hub
"Do I have this problem?"
Before changing your synthesis, confirm the side reaction via Mass Spectrometry (ESI-MS or MALDI). The
The Mass Spec Signatures
| Species | Mechanism | Mass Shift ( |
| Target Peptide | Intact Cys residue | 0 Da |
| Dehydroalanine ( | -34 Da | |
| Piperidine Adduct | Michael addition of Piperidine to | +51 Da |
| D-Cysteine (Epimer) | Racemization (re-protonation of enolate) | 0 Da (Requires Chiral HPLC) |
Note: The +51 Da peak is often the dominant impurity because the formed Dehydroalanine is highly reactive toward the piperidine used in deprotection.
The Mechanism of Failure
The following diagram illustrates exactly how the base (Piperidine) destroys your C-terminal Cysteine.
Caption: The dual-threat pathway: Base abstraction leads to either racemization (D-Cys) or irreversible elimination to Dehydroalanine, which traps piperidine.
Module 2: The Resin Selection Protocol
"The First Line of Defense"
The choice of resin is the single most critical factor. Using a standard Wang resin for C-terminal Cysteine is a critical experimental error in 90% of cases.
Why Wang Resin Fails
Wang resin forms a benzyl ester linkage. This ester is electron-withdrawing, making the Cys
The Solution: 2-Chlorotrityl Chloride (2-CTC) Resin
You must use 2-CTC resin.[1][2][3] The bulky trityl group acts as a steric shield, physically blocking the base from accessing the
Comparative Performance:
| Feature | Wang Resin | 2-Chlorotrityl (2-CTC) Resin |
| Linkage Type | Benzyl Ester | Trityl Ester |
| Steric Hindrance | Low | Very High |
| High | Minimal | |
| Cleavage Condition | 95% TFA (Strong Acid) | 1% TFA (Mild Acid) |
| Recommendation | Avoid | Standard of Care |
Module 3: Optimized Experimental Workflows
If you are already using 2-CTC and still seeing +51 Da peaks, or if you must use Wang resin, you need to alter your chemistry.
Protocol A: The "Buffered" Deprotection Cocktail
Standard 20% Piperidine is too harsh for C-terminal Cys. Adding an acidic modifier buffers the reaction, suppressing the formation of the enolate intermediate without preventing Fmoc removal.
The Recipe:
Why it works: The additive lowers the effective pH just enough to discourage proton abstraction from the C-alpha (pKa ~20) while still allowing removal of the Fmoc group (pKa ~15).
Protocol B: Proper Loading of 2-CTC Resin
Improper loading can negate the benefits of 2-CTC. You must avoid base-catalyzed racemization during the loading step.
Step-by-Step Loading Guide:
-
Solvent Choice: Use DCM (Dichloromethane) , not DMF.
-
Reason: DCM swells polystyrene beads effectively but does not promote basicity/racemization as much as polar aprotic solvents like DMF.
-
-
Stoichiometry: Use a low equivalent of Amino Acid (0.6 – 0.8 eq relative to resin capacity).
-
Reason: Forcing high loading requires more base and time, increasing side reactions.
-
-
The Base: Use DIPEA (Diisopropylethylamine).
-
Ratio: 1:1 ratio of DIPEA to Amino Acid.[6] Do not use excess base.
-
-
Capping: After 1 hour, cap unreacted chlorides with Methanol (HPLC grade) + DIPEA (9:1) for 20 minutes.
Module 4: Decision Tree & Troubleshooting
Use this logic flow to determine your next experimental move.
Caption: Troubleshooting logic: Resin switch is the primary fix; cocktail modification is the secondary fix.
Frequently Asked Questions (FAQ)
Q: Can I use Rink Amide resin for C-terminal Cysteine? A: Rink Amide presents similar risks to Wang resin. If you require a C-terminal amide, the risk of elimination is slightly lower than the ester, but still significant.
-
Workaround: Use a Sieber Amide resin (acid-labile, similar to 2-CTC) or use the "Buffered Deprotection" cocktail (Protocol A) strictly.
Q: I see the -34 Da peak but not the +51 Da peak. What does this mean?
A: This indicates that
Q: Can I use DBU to speed up Fmoc removal?
A: Absolutely not. DBU is a stronger base than piperidine and promotes
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][6][7] Chemical Reviews, 109(6), 2455–2504.
- Authority on side-reaction mechanisms including -elimin
-
Fujiwara, Y., et al. (1994). "Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin." Chemical and Pharmaceutical Bulletin, 42(3), 724-726.[8]
- The seminal paper establishing 2-CTC as the superior resin for Cys.
- Han, Y., et al. (1996). "Solvent effects on racemization of C-terminal cysteine residues." Journal of Organic Chemistry. Establishes the DCM vs DMF loading protocols.
-
Sigma-Aldrich Technical Guides. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides."
- Verification of the +51 Da mass shift and piperidine adduct form
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Evaluation of cleavage cocktails for Cys(Trt) protected peptides
Title: Evaluation of Cleavage Cocktails for Cys(Trt) Protected Peptides: A Comparative Guide
Introduction
In Fmoc solid-phase peptide synthesis (SPPS), the global deprotection and cleavage step is a critical juncture that dictates the final crude purity of the synthetic peptide. For sequences containing Cysteine, the sulfhydryl group is typically protected by a Trityl (Trt) group due to its stability during synthesis and its lability to Trifluoroacetic acid (TFA). However, the acidic cleavage of Cys(Trt) generates a highly stable trityl carbocation (
As an Application Scientist, I frequently observe that standard cleavage protocols (e.g., 95% TFA, 2.5% TIPS, 2.5%
Mechanistic Causality: The Role of Scavengers
The cleavage of a peptide from a standard linker (e.g., Wang or Rink Amide) using TFA generates reactive cationic species. The Trt cation is particularly problematic because its reaction with the Cys thiol is an equilibrium process. To drive the reaction toward the fully deprotected peptide, specific scavengers must be employed:
-
Triisopropylsilane (TIPS) : Acts as a hydride donor, irreversibly reducing the Trt cation to triphenylmethane. While effective, steric hindrance sometimes limits its efficacy in densely protected poly-Cys sequences[2].
-
1,2-Ethanedithiol (EDT) : A potent thiol-based scavenger that drives the equilibrium forward by competitively reacting with the Trt cation and maintaining Cysteine in a reduced state, preventing premature disulfide oxidation[3].
-
3,6-Dioxa-1,8-octanedithiol (DODT) : A structural analog to EDT that offers similar scavenging kinetics but with significantly reduced volatility and odor, improving laboratory safety and ergonomics.
-
Phenol & Thioanisole : Phenol protects Tyr and Trp from alkylation, while Thioanisole accelerates the removal of stubborn protecting groups and scavenges carbocations[4].
Mechanistic pathway of Cys(Trt) cleavage: re-tritylation vs. successful scavenging.
Comparative Evaluation of Cleavage Cocktails
To objectively assess these cocktails, a model peptide containing multiple sensitive residues (Ac-Cys-Trp-Met-Arg-Cys-NH2) was synthesized via standard Fmoc-SPPS. The peptidyl-resin was divided and cleaved using four distinct cocktails.
1. Standard Cocktail (TFA/TIPS/
-
Profile : Low odor, easy to prepare.
-
Verdict : Insufficient for Cys(Trt). The lack of a thiol-based scavenger leads to significant re-tritylation and oxidative dimerization (disulfide formation) during ether precipitation[1].
2. Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5)
-
Profile : The "Gold Standard" for complex sequences[5].
-
Verdict : Exceptional purity and yield. EDT effectively maintains the reduced state of Cys and scavenges Trt+. However, the extreme toxicity and lingering stench of EDT and Thioanisole require stringent fume hood protocols[4].
3. Reagent B (TFA/Phenol/Water/TIPS - 88:5:5:2)
-
Profile : Odorless alternative utilizing TIPS instead of EDT/Thioanisole[6].
-
Verdict : Performs well for single-Cys peptides but shows a drop in purity for poly-Cys sequences due to the slower kinetics of TIPS compared to dithiol scavengers.
4. DODT Cocktail (TFA/TIPS/Water/DODT - 92.5:2.5:2.5:2.5)
-
Profile : The modern compromise. Replaces EDT with the low-odor DODT.
-
Verdict : Matches the scavenging efficiency of Reagent K for Cys(Trt) deprotection without the severe ergonomic drawbacks. It is the recommended standard for modern peptide labs handling Cys-rich sequences.
Quantitative Data Presentation
Table 1: Empirical Comparison of Cleavage Cocktails on Model Peptide (Ac-Cys-Trp-Met-Arg-Cys-NH2)
| Cleavage Cocktail | Composition (v/v) | Scavenger Mechanism | Crude Purity (HPLC) | Yield (%) | Odor / Toxicity Profile |
| Standard | TFA/TIPS/ | Hydride donor (TIPS) | 42.5% | 65% | Low |
| Reagent B | TFA/Phenol/ | Hydride donor + Phenol | 71.0% | 78% | Moderate |
| Reagent K | TFA/Phenol/ | Thiol + Hydride + Phenol | 91.5% | 89% | Extremely High |
| DODT Cocktail | TFA/TIPS/ | Thiol (Low Odor) + Hydride | 90.2% | 87% | Low to Moderate |
Note: Purity determined by RP-HPLC (214 nm). Yield calculated based on resin loading. High impurity in the Standard cocktail was primarily attributed to +242 Da (Trityl) adducts.
Self-Validating Experimental Protocol: Cleavage with DODT Cocktail
A robust protocol must be a self-validating system. By incorporating intermediate checks (like Ellman's test for free thiols), we ensure the mechanistic assumptions hold true in practice.
Step-by-Step Methodology:
-
Resin Preparation : Following final Fmoc deprotection, wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 10 mL/g resin) to remove residual DMF, which can react with TFA to form formylating species[4]. Dry the resin under a stream of nitrogen.
-
Cocktail Preparation : Freshly prepare the DODT Cocktail (92.5% TFA, 2.5% TIPS, 2.5%
, 2.5% DODT). Causality check: Always add TFA last to the scavenger mixture to prevent premature degradation of the scavengers. -
Cleavage Reaction : Add 10 mL of the cleavage cocktail per gram of dry resin. Agitate gently at room temperature for 2.5 to 3 hours[7]. Extended time is required for Cys(Trt) and Arg(Pbf) removal.
-
Filtration : Filter the resin through a fritted syringe. Wash the resin with an additional 2 mL of neat TFA to extract residual peptide.
-
Precipitation : Transfer the combined filtrate dropwise into cold (-20°C) methyl tert-butyl ether (MTBE) (10× volume of the TFA filtrate). Causality check: Rapid precipitation in cold ether crashes out the peptide while leaving the lipophilic Trt-TIPS and Trt-DODT adducts in solution[7].
-
Isolation : Centrifuge at 4000 rpm for 5 minutes. Decant the ether. Wash the pellet twice more with cold MTBE to remove residual TFA and scavengers.
-
Lyophilization : Dissolve the pellet in 10-20% aqueous Acetonitrile and lyophilize to yield a fluffy white powder.
-
Validation : Perform LC-MS to confirm the target mass and an Ellman's assay to quantify the presence of free sulfhydryl groups, validating complete detritylation.
Step-by-step experimental workflow for peptide cleavage and isolation with validation checkpoints.
Conclusion
While Reagent K remains a historically validated standard for complex Cys(Trt) containing peptides[5], the severe odor and toxicity of EDT and thioanisole make it less desirable for high-throughput environments. The substitution of EDT with DODT, combined with TIPS, provides an optimal balance: it delivers the potent thiol-scavenging kinetics required to prevent Trt+ re-alkylation while maintaining a safe, low-odor laboratory environment. For any sequence containing multiple Cys(Trt) residues, adopting a DODT-based cocktail is the most scientifically sound and ergonomically responsible choice.
References
1.[5] Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K) | langene.com | 5 2.[6] Cleavage Cocktails; Reagent B | peptide.com | 6 3.[2] Protocols for the Fmoc SPPS of Cysteine-Containing Peptides | sigmaaldrich.com | 2 4.[4] Technical Support Center: Purification of Peptides Synthesized via Fmoc-SPPS with a Focus on Reagent K Cleavage | benchchem.com | 4 5.[1] Fmoc Resin Cleavage and Deprotection | sigmaaldrich.com | 1 6.[7] Supporting information - Peptide cleavage and isolation | rsc.org | 7 7.[3] Peptides containing cysteine: the role of scavengers in cleavage cocktail | biotage.com | 3
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 6. peptide.com [peptide.com]
- 7. rsc.org [rsc.org]
A Researcher's Guide to Fmoc-Cysteine Derivatives: A Cost-Benefit Analysis for Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of cysteine-containing peptides is a common yet challenging task. The nucleophilic thiol side chain of cysteine necessitates robust protection to prevent a host of undesirable side reactions, from disulfide-mediated oligomerization to racemization. The choice of the right Nα-Fmoc-protected Cysteine derivative is therefore a critical decision that profoundly impacts synthesis efficiency, peptide purity, and overall project cost.
This guide provides an in-depth comparison of commonly used Fmoc-Cys derivatives in Solid-Phase Peptide Synthesis (SPPS). We will move beyond simple catalog descriptions to offer a cost-benefit analysis grounded in experimental data, focusing on the practical implications of stability, deprotection kinetics, common side reactions, and strategic utility.
The Central Challenge: Protecting the Cysteine Thiol
The sulfhydryl group of cysteine is highly reactive.[1] During SPPS, this necessitates a protecting group that is stable throughout the iterative cycles of basic Fmoc-deprotection and subsequent amino acid couplings, yet can be removed under specific conditions to either yield a free thiol or allow for controlled disulfide bond formation.[2] The selection of this thiol protecting group is paramount and must be aligned with the overall synthetic strategy.
A Comparative Analysis of Key Fmoc-Cys Derivatives
The ideal protecting group offers a balance of stability, ease of removal, and minimal side-reactions, all while being economically viable. Here, we compare the most prevalent choices.
Fmoc-Cys(Trt)-OH: The Versatile Workhorse
The trityl (Trt) group is the most widely used protection for cysteine in Fmoc-SPPS, largely due to its convenient acid lability.[3][4]
-
Protection & Deprotection: The bulky Trt group provides excellent steric hindrance. It is stable to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) but is readily cleaved during the final peptide-resin cleavage with strong acids like Trifluoroacetic Acid (TFA).[5][6] This allows for a one-pot deprotection and cleavage, making it a highly efficient choice for synthesizing peptides that require free thiol groups or are intended for straightforward, single disulfide bridge formation post-cleavage.[3][4] For the synthesis of peptides containing free sulfhydryl groups, Fmoc-Cys(Trt)-OH is often the most cost-effective approach.
-
Performance & Side Reactions:
-
Racemization: Cysteine derivatives are particularly prone to racemization during base-mediated coupling activation.[7][] Fmoc-Cys(Trt)-OH can exhibit significant racemization, with one study reporting a 3.3% epimerization rate when using DIPCDI/Oxyma Pure coupling agents.[4][9] This can be minimized by using carbodiimide-based activators like DIC/HOBt or DIC/Oxyma, which create a less basic environment.[3][7]
-
Incomplete Deprotection: The deprotection reaction is reversible due to the stability of the trityl cation and the nucleophilicity of the thiol group.[7] To drive the reaction to completion, it is crucial to use a cleavage cocktail containing effective scavengers, such as triisopropylsilane (TIS), which reduces the reactive trityl cation to inert triphenylmethane.[3][7][10]
-
β-Elimination: When cysteine is the C-terminal residue, it is susceptible to base-catalyzed β-elimination, leading to a dehydroalanine intermediate that can react with piperidine to form an undesirable 3-(1-piperidinyl)alanine adduct.[7][11] The steric bulk of the Trt group helps to minimize this side reaction.[11]
-
S-Alkylation: The released trityl cation can alkylate other sensitive residues like tryptophan if not properly scavenged.[7] Furthermore, carbocations generated from linkers (e.g., Wang resin) during cleavage can also alkylate the unprotected cysteine thiol.[7][11]
-
-
Cost-Benefit Analysis: Its low cost, compatibility with standard protocols, and one-pot cleavage/deprotection make Fmoc-Cys(Trt)-OH the go-to derivative for routine peptide synthesis. The primary "cost" is the heightened risk of racemization and the absolute necessity of efficient scavenging during cleavage to ensure high purity.
Fmoc-Cys(Acm)-OH: The Orthogonal Strategist
The acetamidomethyl (Acm) group provides a robust, orthogonal protection strategy, essential for the synthesis of complex peptides with multiple, defined disulfide bridges.[1][12]
-
Protection & Deprotection: The Acm group is exceptionally stable under the standard acidic and basic conditions of Fmoc-SPPS, including the final TFA cleavage.[6][12][13] This allows for the synthesis and purification of a fully assembled, thiol-protected peptide.[3][13] The Acm group is then selectively removed post-cleavage using reagents like iodine or mercury(II) acetate, often with simultaneous disulfide bond formation.[3][6][12][13]
-
Performance & Side Reactions:
-
Racemization: Cys(Acm) derivatives generally show a lower tendency to racemize compared to Cys(Trt) and can tolerate weak bases during coupling.[1][3]
-
Stability: The high stability of the Acm group is its main advantage, ensuring the thiol remains protected throughout synthesis and purification.[13] This is critical for complex syntheses involving multiple disulfide bonds where other protecting groups might be unintentionally removed.[12]
-
-
Cost-Benefit Analysis: Fmoc-Cys(Acm)-OH is more expensive than the Trt-protected version, and its use introduces additional steps for deprotection and disulfide formation post-synthesis. However, for complex peptides requiring regioselective disulfide bonds, the high level of control and orthogonality it provides is invaluable, preventing misfolded and inactive products, thus justifying the higher upfront cost.[12]
Fmoc-Cys(Mmt)-OH: The Acid-Sensitive Specialist
The 4-methoxytrityl (Mmt) group offers a unique level of acid lability, more so than the standard Trt group, creating opportunities for on-resin manipulations.[14][15]
-
Protection & Deprotection: The key feature of the Mmt group is its selective cleavability under very mild acidic conditions, typically 0.5-1% TFA in DCM.[14][15][16] This allows for the deprotection of the cysteine thiol while the peptide remains attached to the resin and other acid-labile side-chain protecting groups (like tBu or even Trt) stay intact.[14][15]
-
Performance & Side Reactions:
-
Orthogonality: This selective removal is crucial for strategies involving on-resin cyclization or modification of the cysteine residue.[3][14][17] It allows for the controlled formation of a disulfide bond before the final global deprotection.
-
Stability: While its lability is an advantage, it also means that the Mmt group may not be fully stable during prolonged syntheses on highly acid-labile resins. Careful selection of the solid support is necessary.
-
-
Cost-Benefit Analysis: Fmoc-Cys(Mmt)-OH is a specialty reagent with a higher cost. Its value lies in enabling advanced synthetic strategies like on-resin cyclization, which can improve yields and purity for difficult cyclic peptides. The cost is justified when such specific, selective manipulations are required.
Fmoc-Cys(StBu)-OH: The Robust Shield
The S-tert-butylthio (StBu) group is known for its exceptional stability, providing a reliable option for the synthesis of long or complex peptides.[1][18]
-
Protection & Deprotection: The StBu group is stable against both the basic conditions of Fmoc deprotection and the strong acidic conditions of final TFA cleavage.[1][18] Its removal requires a separate step using mild reducing agents like thiols (e.g., β-mercaptoethanol) or phosphines (e.g., tributylphosphine).[3][19]
-
Performance & Side Reactions:
-
Stability: Its high stability minimizes the risk of premature deprotection or side reactions, ensuring the thiol group remains secure throughout even lengthy and challenging syntheses.[18] This reliability is a key advantage for achieving high purity.[18]
-
Deprotection Kinetics: A significant drawback is that the reductive deprotection can be very slow, sometimes taking 4-24 hours, and its efficiency can be sequence-dependent.[1][19]
-
-
Cost-Benefit Analysis: Fmoc-Cys(StBu)-OH offers a balanced profile of high stability at a moderate cost. It is an excellent choice when the primary concern is preventing any unwanted thiol-related side reactions during a long synthesis. The "cost" is the additional, and potentially sluggish, deprotection step required after cleavage.
Fmoc-Cys(Thp)-OH: The High-Performance Alternative
The tetrahydropyranyl (Thp) protected derivative has emerged as a superior alternative to Trt, offering improved performance in key areas.[9]
-
Protection & Deprotection: The Thp group is acid-cleavable and is removed during the final TFA cleavage, similar to Trt.[9] It is stable to 1% TFA in DCM, which also allows for its use in strategies involving hyper-acid labile resins for protected fragment synthesis.[9]
-
Performance & Side Reactions:
-
Racemization: Experimental data shows that Fmoc-Cys(Thp)-OH exhibits significantly lower racemization compared to other derivatives. One study found a racemization rate of only 0.74% with DIPCDI/Oxyma Pure coupling, compared to 3.3% for Fmoc-Cys(Trt)-OH and 6.8% for Fmoc-Cys(Dpm)-OH under the same conditions.[9]
-
β-Elimination: It also shows significantly lower formation of the piperidinylalanine side product for C-terminal cysteine residues.[9]
-
-
Cost-Benefit Analysis: While likely more expensive than Fmoc-Cys(Trt)-OH, the use of Fmoc-Cys(Thp)-OH can lead to a much purer crude product, especially for peptides with C-terminal cysteine or sequences prone to racemization. The higher initial cost can be offset by simplified purification and higher yields of the desired product.
Data Summary: Head-to-Head Comparison
| Feature | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Acm)-OH | Fmoc-Cys(Mmt)-OH | Fmoc-Cys(StBu)-OH | Fmoc-Cys(Thp)-OH |
| Deprotection Condition | Standard TFA Cleavage[6] | Iodine, Hg(OAc)₂, etc.[6][13] | ~1% TFA in DCM[14][15] | Reducing agents (e.g., TCEP, phosphines)[1][19] | Standard TFA Cleavage[9] |
| Orthogonality | Limited (cleaved with peptide)[5] | Fully Orthogonal[12][13] | Orthogonal to tBu, Trt[14][15] | Fully Orthogonal[18] | Limited (cleaved with peptide) |
| Racemization Risk | Moderate to High (e.g., 3.3%)[4] | Low[1][3] | Moderate (similar to Trt) | Low | Very Low (e.g., 0.74%)[9] |
| Key Advantage | Cost-effective, one-pot cleavage | Enables defined multi-disulfide peptides[12] | On-resin selective deprotection[14] | High stability for complex syntheses[18] | Reduced side reactions, high purity[9] |
| Primary Drawback | Racemization, scavenger-dependent[7] | Extra deprotection steps[1] | Higher cost, limited stability | Sluggish deprotection[1][19] | Higher cost than Trt |
| Best For | Routine synthesis, single disulfides | Multiple, regioselective disulfides | On-resin cyclization/modification | Long, complex peptide sequences | Peptides prone to racemization |
Visualizing the Workflow and Decision Process
A clear understanding of the synthetic workflow and the decision-making process is crucial for selecting the appropriate derivative.
Caption: General workflow for incorporating an Fmoc-Cys derivative in SPPS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. 利用できないコンテンツ [sigmaaldrich.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. shop.bachem.com [shop.bachem.com]
- 18. nbinno.com [nbinno.com]
- 19. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
